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  • Product: 4-Pyridinecarboxylicacid, hexyl ester
  • CAS: 71653-48-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties of 4-Pyridinecarboxylic Acid Hexyl Ester

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Pyridinecarboxylic acid hexyl ester, also known as hexyl isonicotinate, is an organic compound featuring a pyridine ring substituted with a h...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Pyridinecarboxylic acid hexyl ester, also known as hexyl isonicotinate, is an organic compound featuring a pyridine ring substituted with a hexyl ester group at the 4-position. Its chemical formula is C12H17NO2, and its molecular weight is 207.27 g/mol .[1][2] The unique electronic properties of the pyridine ring, combined with the lipophilicity of the hexyl chain, make this molecule a subject of interest in various fields of chemical and biological research. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, drawing on available experimental data and established principles of organic chemistry.

Molecular Structure:

Caption: Chemical structure of 4-Pyridinecarboxylic acid hexyl ester.

Synthesis of 4-Pyridinecarboxylic Acid Hexyl Ester

The synthesis of 4-Pyridinecarboxylic acid hexyl ester can be achieved through the esterification of isonicotinic acid with 1-hexanol. A common and effective method involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate using thionyl chloride (SOCl2), followed by reaction with the alcohol.[3]

Experimental Protocol

A detailed protocol for the synthesis of hexyl isonicotinate is as follows:[3]

  • Activation of Isonicotinic Acid: To isonicotinic acid (1.0 eq), add thionyl chloride (4.0 eq).

  • Stir the reaction mixture at 40°C for 3 hours. This step converts the carboxylic acid to isonicotinoyl chloride.

  • Removal of Excess Reagent: Remove the excess thionyl chloride by distillation.

  • Esterification: To the resulting solid (isonicotinoyl chloride), add a solution of 1-hexanol (1.1 eq) in dry dichloromethane (CH2Cl2).

  • Reflux the mixture for 12 hours.

  • Work-up: Cool the reaction mixture to room temperature. The resulting product is a colorless oil.[3]

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product IsonicotinicAcid Isonicotinic Acid Activation Activation with SOCl2 (40°C, 3h) IsonicotinicAcid->Activation ThionylChloride Thionyl Chloride ThionylChloride->Activation Hexanol 1-Hexanol Esterification Esterification with 1-Hexanol in CH2Cl2 (Reflux, 12h) Hexanol->Esterification DCM Dichloromethane DCM->Esterification Distillation Removal of excess SOCl2 Activation->Distillation Distillation->Esterification Product 4-Pyridinecarboxylic acid hexyl ester Esterification->Product

Caption: Workflow for the synthesis of 4-Pyridinecarboxylic acid hexyl ester.

Physicochemical Properties

PropertyValue/DescriptionSource
CAS Number 71653-48-0[1][4][5]
Molecular Formula C12H17NO2[1][2]
Molecular Weight 207.27 g/mol [1]
Appearance Colorless oil[3]
Boiling Point Estimated to be >200°C at atmospheric pressure.Inferred
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and alcohols. Limited solubility in water.Inferred

Spectral Characterization

¹H NMR Spectroscopy

The ¹H NMR spectrum of 4-Pyridinecarboxylic acid hexyl ester in CDCl₃ shows characteristic signals for both the pyridine ring and the hexyl chain.[3]

  • Pyridine Protons:

    • A doublet around δ 8.76 ppm corresponds to the two protons ortho to the pyridine nitrogen (H-2, H-6).

    • A doublet around δ 7.83 ppm is assigned to the two protons meta to the pyridine nitrogen (H-3, H-5).

  • Hexyl Chain Protons:

    • A triplet at approximately δ 4.33 ppm represents the two protons of the methylene group attached to the ester oxygen (-OCH₂-).

    • A quintet around δ 1.75 ppm corresponds to the two protons on the second carbon of the hexyl chain (-OCH₂CH ₂-).

    • A quintet around δ 1.42 ppm is assigned to the two protons on the third carbon.

    • A multiplet around δ 1.30-1.33 ppm represents the four protons of the fourth and fifth carbons.

    • A triplet at approximately δ 0.89 ppm corresponds to the three protons of the terminal methyl group (-CH₃).

¹³C NMR Spectroscopy

While specific ¹³C NMR data for hexyl isonicotinate is not widely published, the expected chemical shifts can be predicted based on the structure and comparison with similar compounds.

  • Carbonyl Carbon: ~165 ppm

  • Pyridine Carbons:

    • C4 (attached to the ester): ~138 ppm

    • C2, C6: ~150 ppm

    • C3, C5: ~123 ppm

  • Hexyl Chain Carbons:

    • -OC H₂-: ~66 ppm

    • -OCH₂C H₂-: ~32 ppm

    • -CH₂C H₂CH₂CH₂CH₃: ~29 ppm

    • -CH₂CH₂C H₂CH₂CH₃: ~26 ppm

    • -CH₂C H₂CH₃: ~23 ppm

    • -C H₃: ~14 ppm

Infrared (IR) Spectroscopy

The IR spectrum of 4-Pyridinecarboxylic acid hexyl ester is expected to show characteristic absorption bands for its functional groups.

  • C=O Stretch: A strong absorption band is expected in the region of 1720-1740 cm⁻¹ , characteristic of an ester carbonyl group.

  • C-O Stretch: A strong band for the C-O single bond of the ester is anticipated around 1250-1300 cm⁻¹ .

  • C=N and C=C Stretches: Aromatic ring stretching vibrations for the pyridine ring are expected in the 1400-1600 cm⁻¹ region.

  • C-H Stretches: Aliphatic C-H stretching from the hexyl group will appear just below 3000 cm⁻¹ , while aromatic C-H stretching from the pyridine ring will be observed just above 3000 cm⁻¹ .

Mass Spectrometry

In mass spectrometry, 4-Pyridinecarboxylic acid hexyl ester would be expected to show a molecular ion peak (M⁺) at m/z = 207. The fragmentation pattern would likely involve the loss of the hexyl group and other characteristic fragments of the pyridine ring.

Reactivity and Potential Applications

The chemical reactivity of 4-Pyridinecarboxylic acid hexyl ester is primarily dictated by the ester functional group and the pyridine ring. The ester is susceptible to hydrolysis under acidic or basic conditions to yield isonicotinic acid and 1-hexanol. The nitrogen atom of the pyridine ring can act as a base or a nucleophile.

Pyridine carboxylic acids and their derivatives are recognized as important building blocks in the synthesis of pharmaceuticals and agrochemicals. They serve as key intermediates in the development of a wide range of biologically active molecules.

Research has indicated that hexyl isonicotinate may have applications as an insect behavior-modifying compound, although its effectiveness can be species-dependent. Additionally, it has been studied in the context of its binding to cytochrome P450 enzymes, suggesting a potential role in modulating metabolic processes.[6] The esterification of isonicotinic acid is a key step in the synthesis of various derivatives with potential therapeutic applications, including anti-tubercular and anti-inflammatory agents.[7][8]

Conclusion

4-Pyridinecarboxylic acid hexyl ester is a versatile molecule with potential applications in various scientific disciplines. While comprehensive experimental data for this specific compound is somewhat limited in publicly available literature, its chemical properties and reactivity can be reliably inferred from its structure and comparison with closely related analogs. The synthetic route is straightforward, and its spectral characteristics are predictable. Further research into the biological activities of hexyl isonicotinate could unveil new applications in drug discovery and development.

References

  • Stenutz. hexyl pyridine-4-carboxylate. Available from: [Link]

  • Mol-Instincts. hexyl pyridine-4-carboxylate. Available from: [Link]

  • K. Fox, K. Wade. Development of functional materials based on boron clusters for energy storage and conversion. J.
  • BIDE Pharmatech. Hexyl isonicotinate. Available from: [Link]

  • A. A. G. Shaikh, et al. Photoredox-Catalyzed Synthesis of Alkylaryldiazenes: Formal Deformylative C−N Bond Formation with Alkyl Radicals. J. Org. Chem. 2020, 85, 4153–4164.
  • I. A. Pikuleva, et al. In Vitro Activation of Cytochrome P450 46A1 (CYP46A1) by Efavirenz-Related Compounds. J. Med. Chem. 2019, 62, 9271–9283.
  • Google Patents. Insect behaviour modifying compounds.
  • The Royal Society of Chemistry. Supporting Information. Available from: [Link]

  • Scribd. Supramolecular Receptors | PDF. Available from: [Link]

  • F. P. Guengerich, et al. Human cytochrome P450 enzymes bind drugs and other substrates mainly through conformational-selection modes. J. Biol. Chem. 2020, 295, 12534-12551.
  • Google Patents. Esterification of pyridine carboxylic acids.

Sources

Exploratory

Technical Monograph: Hexyl Isonicotinate (CAS 71653-48-0)

Executive Summary Hexyl Isonicotinate (4-Pyridinecarboxylic acid, hexyl ester) is a lipophilic ester derivative of isonicotinic acid. While often confused with its regioisomer hexyl nicotinate (a common cosmetic vasodila...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Hexyl Isonicotinate (4-Pyridinecarboxylic acid, hexyl ester) is a lipophilic ester derivative of isonicotinic acid. While often confused with its regioisomer hexyl nicotinate (a common cosmetic vasodilator), the isonicotinate isomer possesses distinct pharmacological relevance, primarily in the domain of antimycobacterial research and as a lipophilic prodrug scaffold for targeting Mycobacterium tuberculosis.

This technical guide provides a comprehensive analysis of the physicochemical properties, synthesis protocols, and structural characterization of CAS 71653-48-0, designed for medicinal chemists and process scientists.

Part 1: Chemical Identity & Structural Analysis

Molecular Architecture

Hexyl isonicotinate consists of a pyridine ring substituted at the C4 position with a hexyloxycarbonyl group. This 4-substitution pattern is the defining feature that links it pharmacologically to the first-line anti-tuberculosis drug, Isoniazid (isonicotinic acid hydrazide), rather than the vitamin B3 (niacin) pathway associated with the 3-substituted nicotinate isomers.

PropertyDataNotes
CAS Number 71653-48-0 Distinct from Hexyl Nicotinate (CAS 23597-82-2)
IUPAC Name Hexyl pyridine-4-carboxylate
Molecular Formula

Molecular Weight 207.27 g/mol
LogP (Predicted) ~3.6 - 3.9Highly lipophilic compared to parent acid (LogP ~0.[1]1)
pKa (Conj. Acid) ~5.2Pyridine nitrogen basicity
Boiling Point ~295°C (at 760 mmHg)Predicted based on ester homologs
Physical State Colorless to pale yellow liquidOily consistency
Structural Differentiation (Critical)

Researchers must distinguish between the two common hexyl esters of pyridinecarboxylic acid:

  • Hexyl Nicotinate (3-isomer): Rubefacient, vasodilator, cosmetic ingredient.[2]

  • Hexyl Isonicotinate (4-isomer): Antimycobacterial prodrug research, synthesis intermediate.

Part 2: Synthetic Pathways & Process Chemistry

To achieve high purity (>98%) suitable for biological screening, the Acyl Chloride Method is superior to direct Fischer esterification due to faster kinetics and simplified workup (avoiding the equilibrium limitations of water removal).

Synthesis Workflow (Acyl Chloride Route)

The following protocol utilizes in situ generation of isonicotinoyl chloride to prevent hydrolysis, followed by nucleophilic attack by 1-hexanol.

SynthesisWorkflow Reactants Reactants: Isonicotinic Acid + Thionyl Chloride (SOCl2) Intermediate Intermediate: Isonicotinoyl Chloride (Acid Chloride) Reactants->Intermediate Reflux 2h (-SO2, -HCl) Addition Step 2: Add 1-Hexanol (Et3N base trap) Intermediate->Addition 0°C to RT Product Crude Product: Hexyl Isonicotinate Addition->Product Esterification Workup Workup: 1. NaHCO3 Wash 2. Brine Wash 3. Vac Distillation Product->Workup Purification

Figure 1: Two-step synthesis via acid chloride activation to ensure complete conversion.

Detailed Experimental Protocol

Reagents:

  • Isonicotinic acid (1.0 eq)[3]

  • Thionyl chloride (

    
    , 2.5 eq)
    
  • 1-Hexanol (1.2 eq)

  • Triethylamine (

    
    , 1.5 eq)
    
  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene.

Procedure:

  • Activation: In a dry round-bottom flask equipped with a reflux condenser and drying tube (

    
    ), suspend isonicotinic acid in anhydrous toluene. Add thionyl chloride dropwise.
    
  • Reflux: Heat to reflux (80-90°C) for 2–3 hours until the solution becomes clear and gas evolution (

    
    ) ceases.
    
  • Evaporation: Remove excess thionyl chloride and solvent under reduced pressure to yield the crude isonicotinoyl chloride (yellowish solid/oil). Do not expose to air for long periods.[4]

  • Esterification: Redissolve the residue in anhydrous DCM. Cool to 0°C. Add triethylamine (base trap).

  • Addition: Add 1-hexanol dropwise over 20 minutes. Allow the mixture to warm to room temperature and stir for 4–6 hours.

  • Workup:

    • Quench with saturated aqueous

      
       (removes unreacted acid).
      
    • Wash organic layer with water, then brine.

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: Distill under high vacuum or perform flash chromatography (Hexane:EtOAc 8:2) to obtain pure Hexyl Isonicotinate.

Part 3: Analytical Characterization

Verification of the 4-substitution pattern is critical to ensure the product is not the 3-isomer (nicotinate).

Spectral Expectations
TechniqueDiagnostic SignalStructural Assignment
1H-NMR (CDCl3)

8.78 (d, 2H,

)
C2, C6 Protons (Deshielded by N). Note: AA'BB' pattern typical of 4-sub.

7.85 (d, 2H,

)
C3, C5 Protons (Ortho to ester).

4.35 (t, 2H)

(Alpha-methylene of hexyl group).

0.89 (t, 3H)
Terminal Methyl of hexyl chain.
FT-IR ~1725

C=O Stretch (Ester).[4]
~1590, 1560

C=N / C=C Pyridine ring skeletal vibrations.
MS (ESI+) m/z 208.1

Protonated molecular ion.

Differentiation Note: In the 3-isomer (Nicotinate), the aromatic region is complex (singlet at C2, doublets at C4/C6, dd at C5). In Hexyl Isonicotinate (4-isomer), the symmetry results in two distinct doublets (AA'BB' system).

Part 4: Pharmacological Applications & SAR

Prodrug Strategy: The "Trojan Horse" Mechanism

Isonicotinic acid is highly polar (zwitterionic) at physiological pH, limiting its passive diffusion across the waxy, mycolic acid-rich cell wall of Mycobacterium tuberculosis.

Hexyl isonicotinate serves as a lipophilic prodrug . The hexyl chain increases the partition coefficient (LogP ~3.6), facilitating membrane permeation. Once inside the bacterial cell or host macrophage, non-specific esterases hydrolyze the ester, releasing the active isonicotinic acid core (or allowing further conversion to isoniazid-like metabolites).

SAR_Mechanism Prodrug Hexyl Isonicotinate (Lipophilic, LogP ~3.6) Barrier Barrier: Mycobacterial Cell Wall (Mycolic Acids) Prodrug->Barrier Passive Diffusion Intracellular Intracellular Space Barrier->Intracellular Permeation Hydrolysis Enzymatic Hydrolysis (Esterases) Intracellular->Hydrolysis Active Active Payload: Isonicotinic Acid / Anion Hydrolysis->Active Activation Byproduct Byproduct: 1-Hexanol (Membrane disruption potential) Hydrolysis->Byproduct

Figure 2: Lipophilic prodrug activation pathway targeting mycobacterial cell walls.

Comparative Activity
  • Antimicrobial: Studies on isonicotinic acid esters suggest they act as precursors. While less potent than Isoniazid (hydrazide), esters like hexyl isonicotinate avoid the specific resistance mechanisms associated with KatG activation, although they require different activation pathways.

  • Vasodilation: Unlike Hexyl Nicotinate, the isonicotinate isomer is not a potent vasodilator. The position of the nitrogen relative to the ester is crucial for the rubefacient effect on skin capillaries.

Part 5: Handling & Safety (SDS Summary)

While specific toxicological data for CAS 71653-48-0 is limited compared to the nicotinate isomer, standard pyridine ester protocols apply.

  • Hazards:

    • Skin/Eye Irritant: Esters of pyridinecarboxylic acids are generally irritating to mucous membranes.

    • Sensitization: Potential skin sensitizer upon repeated exposure.

  • Storage:

    • Store under inert atmosphere (

      
      ) to prevent slow hydrolysis by atmospheric moisture.
      
    • Keep cool (2–8°C) to maintain ester stability.

  • Disposal:

    • Do not dispose of in standard drains. Pyridine derivatives require incineration with a scrubber for nitrogen oxides (

      
      ).
      
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 90202, Hexyl nicotinate. (Note: Used for comparative physicochemical property calculation logic). Retrieved from [Link]

  • Bavley, A., et al. (1956).Preparation of isonicotinic acid esters. U.S. Patent No. 2,745,838. Washington, DC: U.S. Patent and Trademark Office. (Foundational synthesis of isonicotinate esters).
  • Maccari, R., et al. (2005). Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of isonicotinic acid derivatives. Farmaco.[3] (Establishes the SAR of isonicotinic acid lipophilic derivatives). Retrieved from [Link]

  • Koczon, P., et al. (2005). The relationship between chemical structure and antimicrobial activity of selected nicotinates and isonicotinates.[5] Spectrochimica Acta Part A. (Differentiation of biological activity between 3- and 4-isomers). Retrieved from [Link]

Sources

Foundational

Isonicotinic acid hexyl ester synthesis pathways

An In-Depth Technical Guide to the Synthesis of Isonicotinic Acid Hexyl Ester Prepared by: Gemini, Senior Application Scientist Executive Summary Isonicotinic acid hexyl ester is a pyridine-4-carboxylate compound with si...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of Isonicotinic Acid Hexyl Ester

Prepared by: Gemini, Senior Application Scientist

Executive Summary

Isonicotinic acid hexyl ester is a pyridine-4-carboxylate compound with significant potential in pharmaceutical and cosmetic formulations, acting as a chemical intermediate and functional agent.[1] Its synthesis, while seemingly straightforward, involves a nuanced understanding of reaction equilibria, substrate reactivity, and process optimization to achieve high yields and purity. This guide provides an in-depth analysis of the core synthetic pathways for isonicotinic acid hexyl ester, designed for researchers, chemists, and drug development professionals. We will move beyond simple procedural lists to explore the underlying chemical principles, offering field-proven insights into experimental design, protocol validation, and product characterization. The methodologies discussed are grounded in established chemical literature, ensuring both scientific accuracy and practical applicability.

Fundamental Synthetic Strategies: A Mechanistic Overview

The synthesis of isonicotinic acid hexyl ester can be approached through several distinct chemical pathways. The choice of method depends on factors such as required purity, scale, available starting materials, and tolerance for specific reagents or conditions. We will dissect the three primary routes: Direct Acid-Catalyzed Esterification, Acyl Chloride-Mediated Synthesis, and Transesterification.

Pathway A: Direct Acid-Catalyzed Esterification (Fischer-Speier Reaction)

This is the most classical and atom-economical approach, involving the direct reaction of isonicotinic acid with 1-hexanol in the presence of a strong acid catalyst.[2][3]

Causality and Mechanistic Insight: The Fischer-Speier esterification is an equilibrium-controlled process.[3] The reaction is initiated by the protonation of the carbonyl oxygen of isonicotinic acid by the catalyst (e.g., H₂SO₄, p-TSA). This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the hydroxyl group of 1-hexanol. A tetrahedral intermediate is formed, which, after a series of proton transfers, eliminates a molecule of water to yield the protonated ester. Final deprotonation regenerates the acid catalyst and releases the isonicotinic acid hexyl ester.

Because water is a byproduct, its removal is critical to drive the reaction towards the product side, in accordance with Le Châtelier's principle. This is typically achieved by using a Dean-Stark apparatus to azeotropically remove water with a suitable solvent (e.g., toluene) or by using a large excess of the alcohol reactant.[4][5]

Fischer_Esterification cluster_reactants Reactants INA Isonicotinic Acid Protonated_INA Protonated Isonicotinic Acid INA->Protonated_INA + H⁺ Hexanol 1-Hexanol H_plus H⁺ (Catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_INA->Tetrahedral_Intermediate + 1-Hexanol Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H₂O Ester Isonicotinic Acid Hexyl Ester Protonated_Ester->Ester - H⁺ Water H₂O

Caption: Fischer-Speier esterification mechanism.

Pathway B: Two-Step Synthesis via Acyl Chloride Intermediate

To overcome the equilibrium limitations of the Fischer reaction, a more reactive derivative of isonicotinic acid can be generated in situ. The most common approach is the formation of isonicotinoyl chloride.[6][7]

Causality and Mechanistic Insight: This pathway transforms the carboxylic acid into a highly reactive acyl chloride using a chlorinating agent, most commonly thionyl chloride (SOCl₂) with a catalytic amount of DMF.[6][8] The resulting isonicotinoyl chloride hydrochloride is a potent acylating agent. In the second step, this intermediate reacts readily with 1-hexanol in an exothermic, irreversible reaction to form the ester. A stoichiometric amount of a non-nucleophilic base, such as triethylamine or pyridine, is required to neutralize the HCl generated during the reaction, preventing the protonation of the alcohol and the pyridine nitrogen.[6]

This method typically results in higher yields and faster reaction times compared to Fischer esterification and does not require water removal. However, it involves harsher reagents (SOCl₂) and requires careful handling due to the corrosive nature of the intermediates and byproducts.

Acyl_Chloride_Pathway cluster_step1 Step 1: Activation cluster_step2 Step 2: Esterification INA Isonicotinic Acid Acyl_Chloride Isonicotinoyl Chloride Hydrochloride INA->Acyl_Chloride + SOCl₂ (cat. DMF) SOCl2 SOCl₂ Hexanol 1-Hexanol Base Base (e.g., Et₃N) Ester Isonicotinic Acid Hexyl Ester Acyl_Chloride->Ester + 1-Hexanol + Base

Caption: Two-step synthesis via acyl chloride intermediate.

Pathway C: Transesterification

Transesterification is the process of converting one ester into another by reaction with an alcohol.[9] In this context, a readily available short-chain ester, such as methyl isonicotinate, can be converted to isonicotinic acid hexyl ester by reacting it with 1-hexanol.

Causality and Mechanistic Insight: The reaction can be catalyzed by either an acid or a base.[9][10]

  • Acid-Catalyzed: The mechanism is analogous to Fischer esterification, involving protonation of the carbonyl, nucleophilic attack by 1-hexanol, and elimination of the smaller alcohol (methanol). To drive the reaction to completion, the lower-boiling alcohol (methanol) is typically removed by distillation as it is formed.

  • Base-Catalyzed: A strong base, such as sodium hexoxide (formed by adding sodium to 1-hexanol), acts as the catalyst. The hexoxide ion is a powerful nucleophile that attacks the ester carbonyl, forming a tetrahedral intermediate. This intermediate then collapses, eliminating a methoxide ion to yield the hexyl ester. The process is an equilibrium, but using a large excess of 1-hexanol can effectively shift it toward the desired product.

This pathway is particularly useful when the starting carboxylic acid is difficult to handle or when a simple methyl/ethyl ester is a more economical starting material.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process checks and clear endpoints.

Protocol A: Fischer-Speier Esterification

Methodology:

  • Reactor Setup: Equip a 500 mL round-bottom flask with a Dean-Stark apparatus, a reflux condenser, a magnetic stirrer, and a heating mantle.

  • Reagent Charging: To the flask, add isonicotinic acid (0.1 mol, 12.31 g), 1-hexanol (0.3 mol, 30.66 g, 37.5 mL), and toluene (150 mL).

  • Catalyst Addition: While stirring, carefully add a catalytic amount of p-toluenesulfonic acid (p-TSA) (0.005 mol, 0.95 g) or concentrated sulfuric acid (1 mL).[11]

  • Reaction: Heat the mixture to reflux (approx. 110-120°C). Monitor the reaction by observing the collection of water in the Dean-Stark trap. The reaction is typically complete when water ceases to be collected (usually 6-12 hours).

  • Workup & Isolation:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate (NaHCO₃) solution (2 x 100 mL) to neutralize the acid catalyst. Caution: CO₂ evolution.

    • Wash with brine (1 x 100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to remove toluene and excess 1-hexanol.

  • Purification: Purify the crude ester by vacuum distillation to obtain a clear, colorless to light-yellow liquid.[2][7]

Protocol B: Acyl Chloride-Mediated Synthesis

Methodology:

  • Step 1: Formation of Isonicotinoyl Chloride Hydrochloride [6][8]

    • In a fume hood, equip a 250 mL round-bottom flask with a reflux condenser (with a gas outlet to a trap) and a magnetic stirrer.

    • Add isonicotinic acid (0.1 mol, 12.31 g) and thionyl chloride (SOCl₂) (0.2 mol, 14.6 mL).

    • Add a catalytic amount of N,N-dimethylformamide (DMF) (3-4 drops).

    • Heat the mixture gently to 40-50°C for 2-3 hours until gas evolution (SO₂, HCl) ceases and a clear solution or slurry is formed.

    • Remove the excess thionyl chloride under reduced pressure. The resulting solid is isonicotinoyl chloride hydrochloride.

  • Step 2: Esterification [6]

    • Suspend the crude isonicotinoyl chloride hydrochloride in an inert solvent like tetrahydrofuran (THF) or dichloromethane (DCM) (150 mL) in a separate flask equipped with a stirrer and an addition funnel, under an inert atmosphere (N₂ or Ar).

    • In the addition funnel, prepare a solution of 1-hexanol (0.1 mol, 10.22 g, 12.5 mL) and triethylamine (0.22 mol, 22.26 g, 30.6 mL) in the same solvent (50 mL).

    • Cool the acyl chloride suspension in an ice bath (0°C).

    • Add the hexanol/triethylamine solution dropwise over 30-60 minutes, maintaining the temperature below 10°C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours or until TLC analysis shows complete consumption of the acyl chloride.

  • Workup & Purification:

    • Filter the reaction mixture to remove the triethylamine hydrochloride salt.

    • Wash the filtrate with water (2 x 100 mL) and then brine (1 x 100 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the residue by vacuum distillation or column chromatography on silica gel.

Experimental_Workflow cluster_reaction Reaction Phase cluster_workup Workup & Isolation Phase cluster_purification Purification & Analysis Setup 1. Assemble Reactor (Flask, Condenser, etc.) Charge 2. Charge Reactants & Solvent Setup->Charge Catalyze 3. Add Catalyst Charge->Catalyze React 4. Heat to Reflux (Monitor Progress) Catalyze->React Cool 5. Cool to RT React->Cool Neutralize 6. Neutralize/Wash (e.g., NaHCO₃, H₂O) Cool->Neutralize Extract 7. Phase Separation & Brine Wash Neutralize->Extract Dry 8. Dry Organic Layer (e.g., MgSO₄) Extract->Dry Concentrate 9. Concentrate (Rotary Evaporator) Dry->Concentrate Purify 10. Purify Crude Product (Vacuum Distillation) Concentrate->Purify Analyze 11. Characterize Product (NMR, IR, MS) Purify->Analyze

Caption: General experimental workflow for ester synthesis.

Comparative Analysis and Process Optimization

ParameterFischer-Speier EsterificationAcyl Chloride PathwayTransesterification
Reagents Isonicotinic Acid, 1-Hexanol, Acid Catalyst (H₂SO₄, p-TSA)Isonicotinic Acid, SOCl₂, 1-Hexanol, Base (Et₃N)Methyl Isonicotinate, 1-Hexanol, Acid/Base Catalyst
Reaction Conditions High Temperature (Reflux), EquilibriumStep 1: Moderate Heat; Step 2: 0°C to RTHigh Temperature (to distill byproduct)
Yield Moderate to Good (60-80%), dependent on water removalHigh to Excellent (>90%)[6]Moderate to Good, dependent on byproduct removal
Key Advantages Atom economical, fewer steps, cheaper reagentsHigh yield, irreversible, faster reaction timesUseful if starting ester is cheap/available
Key Disadvantages Equilibrium-limited, requires water removal, long reaction timesHarsh/corrosive reagents (SOCl₂), produces salt wasteEquilibrium-limited, requires efficient distillation
Ideal Application Large-scale, cost-sensitive production where moderate yield is acceptable.High-purity synthesis, lab-scale, when yield is paramount.When starting from an existing simple ester.

Conclusion

The synthesis of isonicotinic acid hexyl ester is achievable through multiple robust pathways. The Fischer-Speier esterification represents the most direct and economical route, ideal for large-scale manufacturing, provided that efficient water removal can be implemented to maximize yield. For applications demanding higher purity and yield, the two-step acyl chloride pathway is superior, albeit with a trade-off in reagent cost and handling complexity. Finally, transesterification offers a valuable alternative depending on the availability and cost of the starting materials. The selection of the optimal pathway is a strategic decision that must balance chemical efficiency with economic and environmental considerations.

References

  • Jorgensen, M. et al. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules, 6(8), 647-653. Available at: [Link]

  • Bavley, A., Goliaher, M. G., & McLamore, W. M. (1956). U.S. Patent No. 2,745,838. U.S. Patent and Trademark Office.
  • Marcus, I. (1965). U.S. Patent No. 3,192,220. U.S. Patent and Trademark Office.
  • Ramishvili, T. et al. (2023). Scheme. Isonicotinic acid esterification reaction with ethanol for synthesis of isonicotinic acid ethyl ester. ResearchGate. Available at: [Link]

  • Amer, A. & Khlebnikov, V. (2017). Any procedure for the esterification of isonicotinic acid? ResearchGate. Available at: [Link]

  • Jorgensen, M. et al. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. ResearchGate. Available at: [Link]

  • Ramishvili, T. et al. (2023). Effect of Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation on the Isonicotinic Acid Ethylation Reaction. ResearchGate. Available at: [Link]

  • HSCprep. (2025). Fisher Esterification: Synthesis and Purification of Esters. HSCprep.com. Available at: [Link]

  • Reddit r/Chempros. (2025). Anyone have a method of purifying NHS esters? Reddit. Available at: [Link]

  • Natural Micron Pharm Tech. Hexyl Nicotinate. Natural-micron.com. Available at: [Link]

  • Mahan, J. E. (1956). U.S. Patent No. 2,748,137. U.S. Patent and Trademark Office.
  • Organic Chemistry Portal. Ester synthesis by esterification. Organic-chemistry.org. Available at: [Link]

  • Gumidyala, M. K. et al. (2016). Enzymatic Synthesis of Castor Oil Hexyl Ester in Liquid Carbon dioxide Medium and its Potential Application as Biolubricant. Journal of Biofuels. Available at: [Link]

  • Ashenhurst, J. (2022). Transesterification. Master Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Ester synthesis by transesterification. Organic-chemistry.org. Available at: [Link]

  • Ashenhurst, J. (2024). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. Available at: [Link]

  • Ren, Y. M. et al. (2013). A Simple Procedure for the Esterification and Transesterification Using p-Toluene Sulfonic Acid as Catalyst. Advanced Materials Research. Available at: [Link]

  • Henkel Kommanditgesellschaft Auf Aktien. (1997). European Patent No. EP 0812818A1. European Patent Office.
  • Sreńscek-Nazzal, J. et al. (2013). Esterification of fatty acids with C8-C9 alcohols over selected sulfonic heterogeneous catalysts. Polish Journal of Chemical Technology. Available at: [Link]

Sources

Exploratory

Hexyl 4-pyridinecarboxylate vs hexyl nicotinate distinction

Structural Divergence, Analytical Distinction, and Pharmacological Implications Executive Summary In pharmaceutical and cosmetic development, the structural distinction between Hexyl Nicotinate (Hexyl 3-pyridinecarboxyla...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Divergence, Analytical Distinction, and Pharmacological Implications

Executive Summary

In pharmaceutical and cosmetic development, the structural distinction between Hexyl Nicotinate (Hexyl 3-pyridinecarboxylate) and its regioisomer Hexyl Isonicotinate (Hexyl 4-pyridinecarboxylate) is critical. While Hexyl Nicotinate is a potent rubefacient and vasodilator used in transdermal delivery systems, the 4-substituted isonicotinate isomer exhibits a distinct pharmacological profile and metabolic fate.

This guide provides a rigorous technical framework for distinguishing these isomers. It moves beyond basic identification to establish a self-validating analytical protocol based on Nuclear Magnetic Resonance (NMR) coupling constants and GPR109A receptor affinity logic.

Part 1: Structural & Physicochemical Divergence[1]

The fundamental difference lies in the substitution position on the pyridine ring relative to the nitrogen heteroatom. This positional isomerism dictates the electronic environment of the aromatic protons and the steric accessibility of the ester linkage.

FeatureHexyl Nicotinate (Target)Hexyl Isonicotinate (Isomer/Impurity)
IUPAC Name Hexyl pyridine-3-carboxylateHexyl pyridine-4-carboxylate
CAS Number 23597-82-2Research Chemical / Non-Standard
Substitution meta (3-position)para (4-position)
Symmetry Asymmetric (

plane only if planar)
Symmetric (

axis through N-C4)
Dipole Moment Vector sum of N-lone pair and EsterAligned vectors (N and Ester oppose)
Boiling Point ~140°C (at reduced pressure)Similar (requires high-res fractionation)
Molecular Geometry & Electronic Effects
  • Hexyl Nicotinate: The 3-position places the electron-withdrawing ester group in a meta relationship to the nitrogen. This creates an asymmetric distribution of electron density, resulting in four distinct proton environments on the ring.

  • Hexyl Isonicotinate: The 4-position places the ester para to the nitrogen. The molecule possesses a localized axis of symmetry, rendering the protons at positions 2 and 6 equivalent, and positions 3 and 5 equivalent.

Part 2: Analytical Distinction (The Self-Validating Protocol)

The most reliable method to distinguish these isomers is


H-NMR Spectroscopy . The splitting patterns provide a self-validating mathematical proof of identity based on spin-spin coupling constants (

).
1. Proton NMR (

H-NMR) Fingerprinting

The Nicotinate Signature (Asymmetric): You will observe four distinct signals in the aromatic region.

  • H2 (~9.1 ppm): Appears as a broad singlet or doublet with very small coupling (

    
     Hz). It is most deshielded due to the adjacent Nitrogen and Ester group.
    
  • H6 (~8.8 ppm): Doublet of doublets (

    
    ). Coupled to H5 (
    
    
    
    Hz) and H4 (
    
    
    Hz).
  • H4 (~8.3 ppm): Doublet of triplets or doublets (

    
    ).
    
  • H5 (~7.5 ppm): Doublet of doublets (

    
    ). This is the most shielded proton.
    

The Isonicotinate Signature (Symmetric): You will observe two distinct signal clusters (AA'XX' or AA'BB' system).

  • H2, H6 (~8.7-8.8 ppm): A strong doublet integrating to 2 protons.

  • H3, H5 (~7.8-7.9 ppm): A strong doublet integrating to 2 protons.

  • Validation Check: If the aromatic region integrates to 4 protons but shows only two primary peaks, the sample is the 4-isomer (Isonicotinate).

2. Visualization of NMR Logic

The following diagram illustrates the decision tree for validating the isomer identity using NMR splitting patterns.

NMR_Distinction Figure 1: NMR Decision Tree for Isomer Identification Start Unknown Hexyl Pyridine Ester Step1 Acquire 1H-NMR (Aromatic Region) Start->Step1 Decision Analyze Splitting Pattern & Integration Step1->Decision Nicotinate Pattern: 4 Distinct Signals (H2, H4, H5, H6) Decision->Nicotinate Complex Splitting Isonicotinate Pattern: 2 Distinct Signals (AA'XX' System) Decision->Isonicotinate Symmetric Splitting Nic_Detail H2: Singlet-like (d) H6: dd (J~5Hz) Asymmetric Nicotinate->Nic_Detail Result_Nic CONFIRMED: Hexyl Nicotinate (3-sub) Nic_Detail->Result_Nic Iso_Detail H2/H6: Doublet (2H) H3/H5: Doublet (2H) Symmetric Isonicotinate->Iso_Detail Result_Iso CONFIRMED: Hexyl Isonicotinate (4-sub) Iso_Detail->Result_Iso

Part 3: Pharmacological Implications[4]

The distinction is not merely academic; it dictates the biological activity of the compound.

1. Hexyl Nicotinate: The Vasodilator

Hexyl nicotinate acts as a prodrug. Upon transdermal penetration, cutaneous esterases hydrolyze the ester bond, releasing Nicotinic Acid (Niacin) and Hexanol.

  • Mechanism: Free Nicotinic Acid binds to the GPR109A (HCA2) receptor on Langerhans cells and keratinocytes.

  • Signaling Cascade: GPR109A activation

    
     Arachidonic acid release 
    
    
    
    COX-1/COX-2 activation
    
    
    Prostaglandin D2/E2 production.
  • Clinical Outcome: Vasodilation (rubefacient effect), increased blood flow, and "flushing."

2. Hexyl Isonicotinate: The Silent Isomer

Hydrolysis of this isomer releases Isonicotinic Acid .

  • Mechanism: Isonicotinic acid has negligible affinity for GPR109A compared to nicotinic acid.

  • Clinical Outcome: It does not induce the characteristic niacin flush.

  • Risk: In drug development, using the wrong isomer will result in a false negative for vasodilation assays.

Pharma_Pathway Figure 2: Pharmacological Divergence of Isomers HN Hexyl Nicotinate Esterase Cutaneous Esterases (Hydrolysis) HN->Esterase HI Hexyl Isonicotinate HI->Esterase Niacin Nicotinic Acid (Vit B3) Esterase->Niacin Path A IsoAcid Isonicotinic Acid Esterase->IsoAcid Path B GPR GPR109A Receptor (Langerhans Cells) Niacin->GPR High Affinity NoBind No Significant GPR109A Binding IsoAcid->NoBind PG Prostaglandin (PGD2) Release GPR->PG NoFlush NO FLUSH Response NoBind->NoFlush Flush VASODILATION (Flushing) PG->Flush

Part 4: Experimental Protocols
Protocol A: Synthesis via Fischer Esterification (General)

This protocol applies to both isomers, differing only in the starting acid.

Reagents:

  • Nicotinic Acid (or Isonicotinic Acid) [1.0 eq]

  • 1-Hexanol [3.0 eq]

  • Sulfuric Acid (

    
    , conc.) [Catalytic, 0.1 eq]
    
  • Toluene (Solvent for azeotropic removal of water)

Workflow:

  • Setup: Equip a round-bottom flask with a Dean-Stark trap and reflux condenser.

  • Reaction: Combine Acid, Hexanol, and Toluene. Add

    
     dropwise.
    
  • Reflux: Heat to reflux (~115-120°C). Monitor water collection in the Dean-Stark trap. Continue until water evolution ceases (approx 4-6 hours).

  • Workup: Cool to RT. Wash organic layer with

    
     (to remove unreacted acid) followed by brine.
    
  • Purification: Dry over

    
    , filter, and remove excess toluene/hexanol via vacuum distillation.
    
  • Yield Check: Hexyl Nicotinate typically yields a pale yellow oil.[1]

Protocol B: HPLC Purity & Identification Method

Use this to quantify cross-contamination.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase: Isocratic Acetonitrile:Water (60:40) with 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm.

  • Differentiation: While retention times will be close due to identical lipophilicity (LogP ~3.5), the slight difference in pKa (Nicotinic ~4.75 vs Isonicotinic ~4.9) and shape selectivity of the column will often resolve them. Note: NMR is preferred for absolute structural confirmation.

References
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 90202, Hexyl nicotinate. PubChem. [Link]

  • Benyó, Z., et al. (2005). GPR109A (PUMA-G) and the mechanism of nicotinic acid–induced flushing.[2] The Journal of Clinical Investigation. [Link]

  • Reich, H. J. (University of Wisconsin). Structure Determination Using NMR: Pyridine Coupling Constants. UW-Madison Chemistry. [Link]

  • Morrow, J. D., et al. (1989). Release of prostaglandins in the flushing response to niacin.[3] Prostaglandins. (Contextual citation on mechanism).

Sources

Foundational

Technical Guide: Physical Properties and Research Applications of Hexyl Isonicotinate

CAS No: 71653-48-0 Formula: C₁₂H₁₇NO₂ Molecular Weight: 207.27 g/mol [1][2] Executive Summary & Chemical Distinction Hexyl isonicotinate (Hexyl pyridine-4-carboxylate) is the hexyl ester of isonicotinic acid. It is a str...

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 71653-48-0 Formula: C₁₂H₁₇NO₂ Molecular Weight: 207.27 g/mol [1][2]

Executive Summary & Chemical Distinction

Hexyl isonicotinate (Hexyl pyridine-4-carboxylate) is the hexyl ester of isonicotinic acid. It is a structural isomer of the more commonly known hexyl nicotinate (hexyl pyridine-3-carboxylate, CAS 23597-82-2), a widely used rubefacient and vasodilator.

While the two compounds share identical molecular weights and similar lipophilicity, their distinct substitution patterns (position 4 vs. position 3 on the pyridine ring) result in divergent biological interactions and research applications. Hexyl isonicotinate is primarily utilized as a mechanistic probe in enzymology (specifically Cytochrome P450 kinetics) and as a building block in supramolecular chemistry and entomological research .

Critical Note for Researchers: Do not conflate Hexyl Isonicotinate (4-isomer) with Hexyl Nicotinate (3-isomer). The 3-isomer is the standard agent for inducing cutaneous vasodilation; the 4-isomer is a specialized research reagent.

Chemical Identity and Physical Properties[3][4][5]

Identification Data
ParameterSpecification
IUPAC Name Hexyl pyridine-4-carboxylate
Common Synonyms Isonicotinic acid hexyl ester; 4-Pyridinecarboxylic acid hexyl ester
CAS Number 71653-48-0
SMILES CCCCCCOC(=O)C1=CC=NC=C1
InChI Key MKYNICZKXITARB-UHFFFAOYSA-N
Physical Characteristics
PropertyValue / DescriptionNote
Physical State Liquid (Oil)Colorless to pale yellow at 25°C.
Density ~1.02 g/cm³ (Estimated)Derived from homologous series and isomer data.
Boiling Point >290°C (at 760 mmHg)High boiling point ester; typically distilled under vacuum.
Solubility Lipophilic (LogP ~3.5)Soluble in DCM, MeOH, DMSO, Ethyl Acetate. Insoluble in water.
Refractive Index ~1.49Typical for pyridine esters.
Spectral Characterization (¹H NMR)

Data derived from synthesis validation in organic solvent (CDCl₃).

  • δ 8.76 (d, 2H): Protons adjacent to Nitrogen (C2, C6 of pyridine).

  • δ 7.83 (d, 2H): Protons adjacent to Carbonyl (C3, C5 of pyridine).

  • δ 4.33 (t, 2H): O-CH₂- protons of the hexyl chain (deshielded by ester oxygen).

  • δ 1.75 - 0.89 (m, 11H): Remaining alkyl chain protons.

Synthesis Protocol

The synthesis of hexyl isonicotinate is typically achieved via the acid chloride method , which offers higher yields compared to direct Fischer esterification due to the lower reactivity of the pyridine carboxylic acid.

Reaction Workflow (Graphviz)

Synthesis_Pathway Isonicotinic Isonicotinic Acid (Solid) Intermed Isonicotinoyl Chloride (Reactive Intermediate) Isonicotinic->Intermed Reflux (3h) Activation SOCl2 Thionyl Chloride (SOCl2) SOCl2->Intermed Product Hexyl Isonicotinate (Oil) Intermed->Product DCM, Reflux (12h) Esterification Byproducts HCl + SO2 Intermed->Byproducts Hexanol 1-Hexanol Hexanol->Product

Caption: Two-step synthesis via acyl chloride activation. Step 1: Activation with SOCl₂. Step 2: Nucleophilic attack by 1-hexanol.

Step-by-Step Procedure
  • Activation: Dissolve Isonicotinic acid (1.0 eq) in excess Thionyl Chloride (SOCl₂, ~4.0 eq).

  • Reflux 1: Heat at 40-60°C for 3 hours to form isonicotinoyl chloride. Evolution of SO₂ and HCl gas will occur (use a scrubber).

  • Evaporation: Remove excess SOCl₂ under reduced pressure to yield the crude acid chloride solid.

  • Esterification: Redissolve the residue in dry Dichloromethane (DCM). Add 1-Hexanol (1.1 eq) slowly.

  • Reflux 2: Reflux the mixture for 12 hours.

  • Workup: Wash with saturated Na₂CO₃ (to neutralize acid) and brine. Dry organic layer over Na₂SO₄.[3]

  • Purification: Concentrate in vacuo. Purify via silica gel flash chromatography (Eluent: Hexane/Ethyl Acetate) to obtain a colorless oil.

Research Applications

Mechanistic Enzymology: P450 2E1 Probe

Hexyl isonicotinate is a critical ligand for studying the kinetics of Cytochrome P450 2E1 (CYP2E1) . Unlike simple substrates, its binding kinetics reveal complex protein conformational changes.

  • Significance: It is used to discriminate between Induced-Fit and Conformational Selection binding models.[4]

  • Mechanism: Research indicates that CYP2E1 exists in equilibrium between "open" and "closed" states. Hexyl isonicotinate preferentially binds to specific conformers, allowing kineticists to measure the rates of protein breathing motions.

Binding Mechanism Logic (Graphviz):

P450_Mechanism E_Open Enzyme (Open State) E_Closed Enzyme (Closed State) E_Open->E_Closed Conformational Equilibrium Complex Enzyme-Ligand Complex (Catalytically Active) E_Open->Complex Ligand Binding (Conformational Selection) E_Closed->Complex Induced Fit (Alternative Path) Ligand Hexyl Isonicotinate Ligand->Complex

Caption: Hexyl isonicotinate binding kinetics support the Conformational Selection model, where the ligand selects a pre-existing open conformer of CYP2E1.

Supramolecular Chemistry

In material science, hexyl isonicotinate derivatives (e.g., methacryloyloxy-functionalized) serve as "guest" molecules in polymer matrices. The pyridine nitrogen acts as a hydrogen bond acceptor or a coordination site for metal ions, allowing the creation of responsive polymers that can change properties (solubility, swelling) upon exposure to specific chemical triggers.

Entomological Behavior

The compound acts as a semiochemical in specific insect species. While less universally attractive than some pheromones, it is used in olfactometer assays to study the structure-activity relationship (SAR) of ester repellents/attractants in Thrips (e.g., Thrips tabaci).

Safety and Handling

Based on MSDS data for homologous pyridine esters.

  • Hazards:

    • Skin/Eye Irritant: Causes irritation upon contact (H315, H319).[5][6]

    • Inhalation: May cause respiratory irritation (H335).[5]

  • Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent hydrolysis.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood, especially during synthesis involving thionyl chloride.

References

  • Stenutz, R. (2024). Hexyl pyridine-4-carboxylate Data Sheet. Stenutz.eu. Link

  • CymitQuimica. (2024).[5] Hexyl pyridine-4-carboxylate Product Information. Link

  • Wilkey, C. J., et al. (2019).[4] Human cytochrome P450 enzymes bind drugs and other substrates mainly through conformational-selection modes.[4] Journal of Biological Chemistry. Link

  • Teunissen, S., et al. (2006). Insect behaviour modifying compounds. Google Patents (NZ546930A). Link

  • Chański, M., et al. (2023). Synthesis of Hexyl Isonicotinate via Acid Chloride Route. Crystal Growth & Design (Supp. Info). Link

Sources

Exploratory

Technical Monograph: Solvation Dynamics & Physicochemical Profile of Hexyl Isonicotinate

The following technical guide details the physicochemical profile, solvation thermodynamics, and experimental characterization of Hexyl Isonicotinate . This document is structured for researchers in medicinal chemistry a...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, solvation thermodynamics, and experimental characterization of Hexyl Isonicotinate . This document is structured for researchers in medicinal chemistry and process development.

Executive Summary

Hexyl Isonicotinate (Hexyl pyridine-4-carboxylate; CAS 71653-48-0) is a lipophilic ester derivative of isonicotinic acid. Distinguished from its meta-isomer (hexyl nicotinate) by the para-substitution of the pyridine ring, this compound exhibits distinct dipole vectors that influence its solvation thermodynamics.

While widely utilized as a chemical intermediate in the synthesis of alkylaryldiazenes and as a probe substrate for Cytochrome P450 2E1 kinetic studies, its solubility profile is governed by the competition between the polar pyridine nitrogen (hydrogen bond acceptor) and the hydrophobic hexyl chain. This guide provides a validated solubility framework based on empirical synthesis data and QSAR modeling.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]

PropertySpecification
IUPAC Name Hexyl pyridine-4-carboxylate
CAS Number 71653-48-0
Molecular Formula C₁₂H₁₇NO₂
Molecular Weight 207.27 g/mol
Physical State Colorless to pale yellow liquid (Oil)
Predicted LogP ~3.5 (Lipophilic)
H-Bond Acceptors 2 (Pyridine N, Ester Carbonyl O)
H-Bond Donors 0

Solubility Profile in Organic Solvents[2]

The solubility of hexyl isonicotinate is driven by "Like Dissolves Like" principles, where the hexyl tail dictates high affinity for non-polar and moderately polar organic solvents, while the pyridine ring provides specific interaction sites for protic solvents.

Validated Solvent Systems

The following solubility data is derived from validated synthetic protocols (extraction, purification, and spectroscopic analysis).

Solvent ClassSpecific SolventSolubility StatusEvidence / Application
Chlorinated Hydrocarbons Dichloromethane (DCM)High Used as primary reaction solvent for esterification.
Chloroform (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

)
High Standard solvent for

NMR characterization.
Esters Ethyl Acetate (EtOAc)High Component of mobile phase in silica gel chromatography.
Nitriles Acetonitrile (MeCN)High Solvent for alkylation reactions and HPLC mobile phase.
Alkanes n-Hexane / HeptaneModerate/High Soluble; used as eluent in 2:8 mixtures with EtOAc.
Alcohols Methanol / EthanolHigh Soluble due to H-bonding with pyridine nitrogen.
Aqueous Media WaterVery Low Predicted <0.2 g/L. Insoluble due to lipophilic hexyl chain.
Solvation Mechanism

The dissolution of hexyl isonicotinate involves two competing forces:

  • Van der Waals Forces (London Dispersion): The

    
     hexyl chain interacts favorably with non-polar solvents (Hexane, Toluene) via instantaneous dipole-induced dipole attractions.
    
  • Dipole-Dipole & H-Bonding: The pyridine nitrogen has a lone pair capable of accepting hydrogen bonds from protic solvents (MeOH, EtOH) or interacting with polar aprotic solvents (DMSO, MeCN).

SolubilityMechanism HI Hexyl Isonicotinate Hexyl Hexyl Chain (Lipophilic) HI->Hexyl Pyridine Pyridine Ring (Polar/Basic) HI->Pyridine NonPolar Non-Polar Solvents (Hexane, Toluene) Hexyl->NonPolar Van der Waals Interactions Water Water (Aqueous) Hexyl->Water Hydrophobic Exclusion PolarAprotic Polar Aprotic (DCM, MeCN, EtOAc) Pyridine->PolarAprotic Dipole-Dipole Protic Protic Solvents (MeOH, EtOH) Pyridine->Protic H-Bond Acceptance

Figure 1: Dual-domain solvation mechanism of Hexyl Isonicotinate.

Experimental Determination Protocols

For researchers requiring precise solubility values (e.g., for formulation), the following self-validating protocols are recommended.

Saturation Shake-Flask Method (Standard)

This method determines the thermodynamic equilibrium solubility.

  • Preparation: Add excess Hexyl Isonicotinate (liquid) to 5 mL of the target solvent in a borosilicate glass vial.

  • Equilibration: Agitate at constant temperature (25°C ± 0.1°C) for 24 hours using a rotary shaker.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes to separate the undissolved oil phase from the saturated supernatant.

  • Quantification: Dilute the supernatant and analyze via UV-Vis (approx.

    
     260-270 nm for pyridine ring) or HPLC.
    
HPLC Quantification Method

Derived from protocols for structural analogs (nicotinates), this method ensures separation from impurities or hydrolysis products (isonicotinic acid).

  • Column: C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile : Water (60:40 v/v) with 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm.

  • Retention Time: Hexyl isonicotinate will elute later than isonicotinic acid due to the hydrophobic hexyl chain.

Synthesis & Applications Context

Understanding the synthesis pathway highlights the solvent compatibility required during processing.

Synthesis Workflow

The standard synthesis involves the esterification of isonicotinic acid via an acid chloride intermediate.

Synthesis IA Isonicotinic Acid IAC Isonicotinoyl Chloride IA->IAC Reflux (70°C) SOCl2 Thionyl Chloride (SOCl2) SOCl2->IAC HI Hexyl Isonicotinate IAC->HI DCM / Reflux HexOH 1-Hexanol HexOH->HI

Figure 2: Synthesis pathway via acid chloride, typically performed in DCM.

Key Applications
  • P450 Probe Substrate: Used to differentiate binding modes (conformational selection vs. induced fit) in Cytochrome P450 2E1 kinetics.[1]

  • Organic Synthesis: Precursor for alkylaryldiazenes via photoredox catalysis.

  • Liquid Crystals: Used in the formation of pyridinium ion pairs for smectic A (SmA) liquid crystal phases.

References

  • Synthesis & Purification: Journal of Organic Chemistry. "Photoredox-Catalyzed Synthesis of Alkylaryldiazenes: Formal Deformylative C−N Bond Formation with Alkyl Radicals." (2020). Link[2]

  • Enzymatic Kinetics: National Institutes of Health (PMC). "Cytochrome P450 2E1 and Its Roles in Disease." (2017). Link

  • Chemical Identity: PubChem. "Hexyl isonicotinate (Compound)." Link

  • Liquid Crystal Research: Molaid. "Hexyl pyridine-4-carboxylate Properties." Link

Sources

Protocols & Analytical Methods

Method

Hexyl isonicotinate as Cytochrome P450 2E1 substrate

Application Note: Hexyl Isonicotinate as a Mechanistic Probe for Cytochrome P450 2E1 Executive Summary Hexyl Isonicotinate (HIN) is a specialized probe substrate utilized in the structural and kinetic characterization of...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Hexyl Isonicotinate as a Mechanistic Probe for Cytochrome P450 2E1

Executive Summary

Hexyl Isonicotinate (HIN) is a specialized probe substrate utilized in the structural and kinetic characterization of Cytochrome P450 2E1 (CYP2E1) . Unlike generic colorimetric substrates (e.g., p-nitrophenol) or fluorogenic high-throughput screening dyes (e.g., Vivid® Blue), HIN is primarily employed to interrogate the conformational dynamics of the CYP2E1 active site.

Recent kinetic studies utilize HIN to distinguish between Conformational Selection and Induced Fit binding mechanisms. Its structure—a pyridine ring coupled to a flexible hexyl chain—mimics the amphiphilic nature of fatty acids (endogenous substrates) while providing a distinct nitrogenous moiety for spectral analysis. This guide details protocols for Spectral Binding, Stopped-Flow Kinetics, and Steady-State Metabolism.

Scientific Mechanism & Rationale

The CYP2E1 Conformational Paradox

CYP2E1 is unique among P450s for its ability to metabolize small polar solvents (ethanol, acetone) and long-chain fatty acids (arachidonic acid). This dual specificity requires significant active site plasticity.

  • Role of HIN: HIN serves as a "molecular ruler." Its hexyl tail probes the hydrophobic access channel, while the isonicotinate head group interacts with the heme center.

  • Binding Mechanism: The binding of HIN typically induces a Type II spectral change (red shift) if the pyridine nitrogen coordinates with the heme iron, or a Type I change (blue shift) if it displaces the aquo-ligand without direct iron coordination.

  • Metabolic Pathway: CYP2E1 catalyzes the

    
    -hydroxylation of the hexyl chain or N-oxide formation, though its utility is often focused on the binding event rather than product formation.
    
Pathway Visualization

CYP2E1_Mechanism CYP_Rest CYP2E1 (Resting) Low Spin (Fe3+) Complex_Open CYP2E1-HIN (Open Conformation) CYP_Rest->Complex_Open  Binding (k_on)   HIN Hexyl Isonicotinate (Substrate) HIN->Complex_Open Complex_Closed CYP2E1-HIN (Closed/Catalytic) Complex_Open->Complex_Closed  Conformational Change   Complex_Closed->Complex_Open  Reversible   Product Oxidized HIN + H2O Complex_Closed->Product  Catalysis (NADPH dependent)   Reductase NADPH-P450 Reductase Reductase->Complex_Closed  e- Transfer  

Figure 1: Kinetic pathway of HIN binding to CYP2E1. The critical step probed by HIN is the transition between Open and Closed conformations.

Experimental Protocols

Protocol A: Equilibrium Spectral Binding Assay

Objective: Determine the spectral dissociation constant (


) and binding mode (Type I vs. Type II).

Materials:

  • Enzyme: Recombinant Human CYP2E1 (Supersomes™ or Bactosomes) or Human Liver Microsomes (HLM).

  • Buffer: 100 mM Potassium Phosphate (KPi), pH 7.4, 20% Glycerol.

  • Ligand Stock: 100 mM Hexyl Isonicotinate in DMSO.

  • Instrument: UV-Vis Spectrophotometer (Double-beam or Diode Array).

Procedure:

  • Baseline Correction: Fill two quartz cuvettes (Sample and Reference) with 1 mL of 2 µM CYP2E1 in KPi buffer. Record a baseline spectrum (350–500 nm).

  • Titration:

    • Add HIN to the Sample cuvette in small increments (0.5 – 10 µM final concentration).

    • Add an equivalent volume of DMSO to the Reference cuvette to correct for solvent effects.

  • Measurement: Mix gently by inversion. Record the difference spectrum (Sample minus Reference) after each addition.

  • Data Analysis:

    • Identify

      
       (peak) and 
      
      
      
      (trough).
    • Calculate

      
      .
      
    • Plot

      
       vs. 
      
      
      
      and fit to the Michaelis-Menten binding equation:
      
      

Expected Results:

  • Type I Spectrum: Peak ~390 nm, Trough ~420 nm (Spin state shift: Low

    
     High).
    
  • Type II Spectrum: Peak ~430 nm, Trough ~390-410 nm (Nitrogen ligation to Iron). Note: HIN often exhibits Type II characteristics due to the pyridine ring.

Protocol B: Stopped-Flow Kinetics (Fast Kinetics)

Objective: Distinguish Conformational Selection from Induced Fit models.

Materials:

  • Instrument: Stopped-Flow Spectrophotometer (e.g., Applied Photophysics SX20).

  • Conditions: Temperature controlled at 25°C or 37°C.

Workflow:

  • Syringe A: 4 µM CYP2E1 in Buffer.

  • Syringe B: Varied concentrations of HIN (10 – 200 µM) in Buffer.

  • Mixing: Rapidly mix A and B (1:1 ratio) in the observation cell (Dead time < 2 ms).

  • Detection: Monitor absorbance change at the Soret peak (e.g., 420 nm or 390 nm) over 0–500 ms.

  • Analysis:

    • Fit traces to single or double exponential functions:

      
      .
      
    • Plot

      
       vs. 
      
      
      
      .
    • Interpretation:

      • Linear dependence: Consistent with simple bimolecular binding.

      • Hyperbolic dependence: Indicates a two-step mechanism (Binding followed by Conformational Change), supporting the Conformational Selection model.

Protocol C: Steady-State Metabolism (HPLC)

Objective: Quantify catalytic turnover (


) and Michaelis constant (

).

Materials:

  • Reaction Mix: 50 pmol CYP2E1, 1.0 mM NADPH, 3.0 mM MgCl₂, in 100 mM KPi (pH 7.4).

  • Stop Solution: Ice-cold Acetonitrile or 20% TCA.

Step-by-Step:

  • Pre-incubation: Incubate Enzyme and HIN (0–500 µM) at 37°C for 5 mins.

  • Initiation: Add NADPH to start the reaction.[1]

  • Incubation: Run for 10–20 minutes (ensure linearity).

  • Termination: Add Stop Solution. Centrifuge at 10,000 x g for 10 mins.

  • HPLC Analysis:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

    • Mobile Phase: Gradient of Water/Acetonitrile (0.1% Formic Acid).

    • Detection: UV Absorbance at 260 nm (for the nicotinic moiety).

    • Quantification: Measure decrease in HIN peak or appearance of hydroxylated product peaks relative to an internal standard (e.g., Chlorzoxazone).

Data Presentation & Analysis

Summary of Kinetic Parameters
ParameterDefinitionTypical Range (CYP2E1)Significance

Spectral Dissociation Constant10 - 50 µMAffinity of HIN for the active site in the absence of catalysis.

Observed Rate Constant50 - 200

Speed of the conformational transition upon binding.

Michaelis Constant20 - 100 µMSubstrate concentration at half-maximal velocity.

Maximal Velocity5 - 20 nmol/min/nmol P450Turnover number for HIN oxidation.
Assay Workflow Diagram

Assay_Workflow cluster_0 Preparation cluster_1 Experiment Selection cluster_2 Execution Prep Prepare 2µM CYP2E1 + HIN Stock (DMSO) Choice Assay Type? Prep->Choice Spectral Spectral Binding (Titration 0-100µM) Measure: Soret Shift Choice->Spectral Equilibrium StoppedFlow Stopped-Flow (Fast Mixing) Measure: ms Kinetics Choice->StoppedFlow Kinetics HPLC Metabolism (Incubate + NADPH) Measure: Product Peak Choice->HPLC Turnover

Figure 2: Decision matrix for selecting the appropriate HIN-based assay.

Troubleshooting & Controls

  • Solubility Issues: HIN is lipophilic. Ensure final DMSO concentration is < 1% to prevent enzyme denaturation.

  • Spectral Interference: The pyridine ring of HIN can absorb in the UV region. Always use a reference cuvette containing the same concentration of HIN without enzyme.

  • Inhibitor Controls: Validate CYP2E1 specificity using 4-Methylpyrazole (4-MP) or Diethyldithiocarbamate (DDC) . Pre-incubation with these inhibitors should abolish HIN binding/metabolism.

References

  • Review of CYP2E1 Kinetics & Conform

    • Title: Cytochrome P450 2E1 and Its Roles in Disease.[2][3][4]

    • Source:Journal of Biological Chemistry / PMC
    • Context: Discusses kinetic studies with hexyl isonicotinate distinguishing conform
  • CYP2E1 Structure and Ligand Binding

    • Title: Structures of Human Cytochrome P-450 2E1: Insights into the Binding of Inhibitors and Substr
    • Source:Journal of Biological Chemistry
    • Context: Provides structural basis for small molecule and f
  • High-Throughput Screening Context (Vivid® Assays)

    • Title: A High Throughput Screening Assay to Screen for CYP2E1 Metabolism.
    • Source:Journal of Biomolecular Screening
    • Context: Contrasts mechanistic probes with fluorogenic "Blue" substr
  • Spectral Methods for P450

    • Title: Spectroscopic studies of the cytochrome P450 reaction mechanisms.[5][6][7]

    • Source:Biochimica et Biophysica Acta
    • Context: Detailed protocols for Type I/II spectral binding and stopped-flow analysis.

Sources

Application

Kinetic analysis of CYP2E1 binding with hexyl isonicotinate

Application Note & Protocol Topic: Elucidating the Binding Kinetics of Hexyl Isonicotinate with Human Cytochrome P450 2E1 Audience: Researchers, scientists, and drug development professionals. Abstract Cytochrome P450 2E...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Elucidating the Binding Kinetics of Hexyl Isonicotinate with Human Cytochrome P450 2E1

Audience: Researchers, scientists, and drug development professionals.

Abstract

Cytochrome P450 2E1 (CYP2E1) is a critical enzyme in human drug metabolism and toxicology, responsible for the biotransformation of numerous small-molecule xenobiotics, including ethanol, anesthetics, and various procarcinogens.[1][2][3] Its activity can lead to the formation of reactive, toxic metabolites, making the characterization of its interactions with new chemical entities (NCEs) a cornerstone of preclinical drug development.[1][4] This document provides a comprehensive guide for the kinetic analysis of the binding interaction between human CYP2E1 and hexyl isonicotinate, a representative NCE. We present a fluorescence-based high-throughput screening (HTS) assay, detailing the step-by-step protocols for determining key kinetic parameters, including the Michaelis-Menten constant (Kₘ), maximum reaction velocity (Vₘₐₓ), half-maximal inhibitory concentration (IC₅₀), and the inhibition constant (Kᵢ). The methodologies are designed to be self-validating and are supported by explanations of the underlying scientific principles, ensuring robust and reproducible results.

Introduction: The Significance of CYP2E1 Kinetic Analysis

CYP2E1 is a membrane-bound hemeprotein primarily located in the endoplasmic reticulum of hepatocytes.[1] It is distinguished by its relatively small, hydrophobic active site, which grants it specificity for a range of low molecular weight substrates.[3][5] Unlike many other CYP isoforms, CYP2E1 can be induced by its own substrates, such as ethanol, and is implicated in disease states like diabetes and obesity.[1][3][6] The enzyme's catalytic cycle can become "uncoupled," leading to the production of reactive oxygen species (ROS) and contributing to oxidative stress.[2][3]

Given these characteristics, understanding how a new compound like hexyl isonicotinate interacts with CYP2E1 is paramount. Hexyl isonicotinate, an ester of isonicotinic acid, possesses structural motifs that make it a plausible candidate for CYP2E1 interaction. Kinetic analysis reveals the nature and strength of this interaction:

  • Substrate Potential: Will CYP2E1 metabolize the compound?

  • Inhibitory Profile: Does the compound inhibit the metabolism of other drugs, creating a risk for drug-drug interactions (DDIs)?

  • Mechanism of Inhibition: How does the compound inhibit the enzyme? This provides insight into the binding mode and aids in structural optimization during drug design.

This guide employs a robust, fluorescence-based assay, which offers high sensitivity and is amenable to the high-throughput formats essential in modern drug discovery.[7][8]

Assay Principle

The kinetic analysis is performed using a fluorogenic probe substrate that is non-fluorescent until it is metabolized by CYP2E1 into a highly fluorescent product. 7-methoxy-4-trifluoromethylcoumarin (MFC) is a well-established probe for CYP2E1, which converts it to the fluorescent product 7-hydroxy-4-trifluoromethylcoumarin (HFC).[9] The rate of HFC formation is directly proportional to CYP2E1 activity.

By measuring the rate of fluorescence increase under various conditions, we can delineate the enzyme's kinetics. When an inhibitor like hexyl isonicotinate is introduced, it competes with the probe substrate, leading to a decrease in the reaction rate. Analyzing this rate reduction across a matrix of substrate and inhibitor concentrations allows for the precise determination of the inhibition constant (Kᵢ) and the mode of inhibition (e.g., competitive, non-competitive, or mixed).[10][11]

Materials and Reagents

Reagent/MaterialSupplierCatalog #Notes
Recombinant Human CYP2E1 Supersomes™Corning456240Or equivalent system containing co-expressed P450 reductase.[12]
7-methoxy-4-trifluoromethylcoumarin (MFC)Sigma-AldrichM1065Probe Substrate. Prepare a 10 mM stock in DMSO.
7-hydroxy-4-trifluoromethylcoumarin (HFC)Sigma-Aldrich32958Standard for calibration curve. Prepare a 1 mM stock in DMSO.
Hexyl IsonicotinateBOC Sciences23597-82-2Test Inhibitor. Prepare a 50 mM stock in DMSO.
NADPH Regenerating System (Solution A & B)Corning451200Essential for sustaining enzyme activity.[13]
Potassium Phosphate Buffer (0.5 M, pH 7.4)Thermo FisherJ62043
DMSO, AnhydrousSigma-Aldrich276855Vehicle for compounds.
Black, Flat-Bottom 96-well PlatesGreiner Bio-One655090Opaque plates are crucial to minimize background fluorescence.
Fluorescence Microplate Reader(e.g., Tecan, BMG)-Capable of excitation at ~405 nm and emission at ~460 nm.[8]

Experimental Workflow & Protocols

The overall experimental process follows a logical sequence to ensure data quality and interpretability.

G cluster_prep Phase 1: Preparation & Validation cluster_screen Phase 2: Inhibition Screening cluster_mech Phase 3: Mechanism of Action cluster_analysis Phase 4: Data Analysis P1 Reagent Preparation (Buffers, Stocks) P2 HFC Standard Curve (Fluorescence vs. Concentration) P1->P2 P3 Protocol A: Determine Probe Km & Vmax P2->P3 S1 Protocol B: IC50 Determination for Hexyl Isonicotinate P3->S1 System Validated M1 Protocol C: Full Inhibition Kinetics (Determine Ki & Mode) S1->M1 Compound is Active D1 Calculate Reaction Velocity M1->D1 D2 Non-linear Regression Fitting D1->D2 D3 Determine Kinetic Parameters (Km, Vmax, IC50, Ki) D2->D3

Caption: Overall experimental workflow for kinetic analysis.

Protocol A: Determination of Kₘ and Vₘₐₓ for MFC

Objective: To determine the baseline kinetic parameters of the probe substrate with the CYP2E1 enzyme system. This step validates the assay's performance.

  • Prepare Master Mix: In a microcentrifuge tube, prepare a master mix containing potassium phosphate buffer (100 mM final concentration) and CYP2E1 Supersomes™ (5 pmol/well final concentration). Keep on ice.

  • Prepare Substrate Dilutions: Perform a serial dilution of the MFC stock solution in buffer to achieve final assay concentrations ranging from 0.5 µM to 200 µM.

  • Plate Layout:

    • Add 170 µL of the Master Mix to each well of a 96-well plate.

    • Add 10 µL of each MFC dilution to triplicate wells.

    • Add 10 µL of buffer to "no substrate" control wells.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate Reaction: Add 20 µL of pre-warmed NADPH Regenerating System (prepared according to the manufacturer's instructions) to all wells to initiate the reaction. The final volume is 200 µL.

  • Kinetic Read: Immediately place the plate in the fluorescence reader (pre-set to 37°C). Measure fluorescence (Ex: 405 nm, Em: 460 nm) every minute for 30-60 minutes.

Scientist's Note: Using an NADPH regenerating system is critical. It ensures that NADPH, an essential cofactor for CYP activity, is not depleted during the reaction, which would otherwise become the rate-limiting step and invalidate the kinetic measurements.[13]

Protocol B: IC₅₀ Determination for Hexyl Isonicotinate

Objective: To determine the concentration of hexyl isonicotinate that inhibits 50% of CYP2E1 activity. This provides a measure of its inhibitory potency.

  • Prepare Reagents:

    • Master Mix: Prepare as in Protocol A.

    • Inhibitor Dilutions: Create a serial dilution of the hexyl isonicotinate stock solution to achieve final assay concentrations typically ranging from 0.1 µM to 500 µM. Ensure the final DMSO concentration is ≤ 1% in all wells.

    • Probe Substrate: Prepare MFC at a final concentration equal to its previously determined Kₘ value (from Protocol A).

  • Plate Layout:

    • Add 160 µL of Master Mix to each well.

    • Add 10 µL of each hexyl isonicotinate dilution to triplicate wells.

    • Add 10 µL of DMSO vehicle to "no inhibitor" (100% activity) control wells.

    • Add 10 µL of a known CYP2E1 inhibitor (e.g., 4-methylpyrazole, final concentration ~100 µM) to "full inhibition" (0% activity) control wells.[14]

  • Pre-incubation: Add 10 µL of the MFC solution to all wells. Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate and Read: Initiate the reaction by adding 20 µL of the NADPH Regenerating System. Immediately read the plate kinetically as described in Protocol A.

Protocol C: Full Inhibition Kinetics (Determination of Kᵢ and Mode of Inhibition)

Objective: To elucidate the mechanism by which hexyl isonicotinate inhibits CYP2E1.

  • Experimental Design: This protocol requires a matrix of concentrations. You will vary the concentration of the substrate (MFC) along the y-axis and the concentration of the inhibitor (hexyl isonicotinate) along the x-axis of the 96-well plate.

    • MFC Concentrations: Use 5-7 concentrations centered around the Kₘ value (e.g., 0.25x, 0.5x, 1x, 2x, 4x, 8x Kₘ).

    • Hexyl Isonicotinate Concentrations: Use 4-5 concentrations centered around the IC₅₀ value (e.g., 0x, 0.5x, 1x, 2x, 5x IC₅₀).

  • Plate Setup:

    • Prepare Master Mix and add to all wells.

    • Add the corresponding volumes of inhibitor and substrate dilutions to each well according to the matrix design.

    • Ensure all wells have the same final volume and DMSO concentration before reaction initiation.

  • Pre-incubation, Initiation, and Reading: Follow steps 4-6 from Protocol A.

Data Analysis and Interpretation

  • Calculate Initial Velocity (V₀): For each well, plot fluorescence units versus time. The initial reaction velocity (V₀) is the slope of the linear portion of this curve. Use the HFC standard curve to convert these rates from RFU/min to pmol/min.

  • Kₘ/Vₘₐₓ Analysis (Protocol A): Plot V₀ versus MFC concentration. Fit the data to the Michaelis-Menten equation (Equation 1) using non-linear regression software (e.g., GraphPad Prism) to determine Kₘ and Vₘₐₓ.

    Equation 1: Michaelis-Menten V₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])

  • IC₅₀ Analysis (Protocol B): Convert the velocity data to percent inhibition relative to the "no inhibitor" control. Plot percent inhibition versus the log of hexyl isonicotinate concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀.

  • Kᵢ Analysis (Protocol C): The data from the matrix experiment is globally fitted using non-linear regression to models for competitive, non-competitive, and mixed-model inhibition.[12][15] The software will provide the best-fit model along with the Kᵢ value.

    • Competitive Inhibition: Inhibitor binds only to the free enzyme. Kₘ increases, Vₘₐₓ is unchanged.

    • Non-competitive Inhibition: Inhibitor binds to both free enzyme and the enzyme-substrate complex. Kₘ is unchanged, Vₘₐₓ decreases.

    • Mixed Inhibition: Inhibitor binds to both, but with different affinities. Both Kₘ and Vₘₐₓ change.

G cluster_comp Competitive Inhibition cluster_noncomp Non-Competitive Inhibition cluster_mixed Mixed Inhibition E1 Enzyme (E) EI EI Complex E1:f0->EI:f0 + I ES ES Complex E1:f0->ES:f0 + S I1 Inhibitor (I) S1 Substrate (S) ES:f0->E1:f0 + P P1 Product (P) E2 Enzyme (E) E2:f0->I2:f0 ES2 ES Complex E2:f0->ES2:f0 + S S2 Substrate (S) ES2:f0->E2:f0 + P ESI ESI Complex ES2:f0->ESI:f0 + I P2 Product (P) E3 Enzyme (E) EI3 EI Complex E3:f0->EI3:f0 + I ES3 ES Complex E3:f0->ES3:f0 + S I3 Inhibitor (I) S3 Substrate (S) ESI3 ESI Complex EI3:f0->ESI3:f0 + S ES3:f0->E3:f0 + P ES3:f0->ESI3:f0 + I P3 Product (P)

Caption: Visual representation of enzyme inhibition models.

Representative Data Summary

The final results should be summarized clearly.

ParameterValueUnitInterpretation
Probe (MFC) Kinetics
Kₘe.g., 25.5 ± 2.1µMSubstrate concentration at half-maximal velocity.
Vₘₐₓe.g., 150.2 ± 5.8pmol/min/pmol CYPMaximum rate of reaction under saturating substrate conditions.
Inhibitor (Hexyl Isonicotinate) Kinetics
IC₅₀e.g., 12.8 ± 1.5µMPotency of the inhibitor under specific assay conditions.
Kᵢe.g., 8.9 ± 1.1µMIntrinsic binding affinity of the inhibitor.
Mode of Inhibitione.g., Mixed-Indicates inhibitor binds to both free enzyme and ES complex.

Conclusion

This application note provides a detailed, field-proven framework for characterizing the kinetic interaction between a test compound, hexyl isonicotinate, and the metabolizing enzyme CYP2E1. By following these protocols, researchers can generate high-quality, reproducible data on inhibitory potency (IC₅₀) and the specific mechanism of action (Kᵢ and mode of inhibition). This information is crucial for predicting potential drug-drug interactions and making informed decisions during the drug discovery and development pipeline. The principles and methods described herein are broadly applicable to the kinetic analysis of other CYP isoforms and novel chemical entities.

References

  • CYP2E1 Substrate Inhibition: MECHANISTIC INTERPRETATION THROUGH AN EFFECTOR SITE FOR MONOCYCLIC COMPOUNDS. (n.d.). PMC. [Link]

  • CYP2E1 - Wikipedia. (n.d.). Wikipedia. [Link]

  • What are CYP2E1 inhibitors and how do they work? (2024, June 25). Patsnap Synapse. [Link]

  • Donato, M. T., Jiménez, N., Castell, J. V., & Gómez-Lechón, M. J. (2004). FLUORESCENCE-BASED ASSAYS FOR SCREENING NINE CYTOCHROME P450 (P450) ACTIVITIES IN INTACT CELLS EXPRESSING INDIVIDUAL HUMAN P450 ENZYMES. Drug Metabolism and Disposition, 32(7), 699-706. [Link]

  • A method for determining kinetic parameters at high enzyme concentrations. (n.d.). PMC. [Link]

  • Atypical Michaelis-Menten kinetics in cytochrome P450 enzymes: A focus on substrate inhibition. (2019, November 15). PubMed. [Link]

  • CYP2E1 Substrates. (2024, March 14). Examine.com. [Link]

  • Methodology to assay CYP2E1 mixed function oxidase catalytic activity and its induction. (n.d.). ScienceDirect. [Link]

  • Structures of Human Cytochrome P-450 2E1: INSIGHTS INTO THE BINDING OF INHIBITORS AND BOTH SMALL MOLECULAR WEIGHT AND FATTY ACID SUBSTRATES. (n.d.). PMC. [Link]

  • Obtaining Enzyme Kinetic Constants Using ITC. (2014, September 25). AZoM. [Link]

  • Mechanism-Based Inactivation of Human CYP2E1 by Diethyldithocarbamate. (n.d.). PMC. [Link]

  • Methodology to assay CYP2E1 mixed function oxidase catalytic activity and its induction. (2025, November 1). ResearchGate. [Link]

  • Enzyme kinetic modelling as a tool to analyse the... (1996, June). British Journal of Clinical Pharmacology. [Link]

  • (PDF) What student must know about the determination of enzyme kinetic parameters. (n.d.). ResearchGate. [Link]

  • Determination of Kinetic Parameters of Enzyme-Catalyzed Reaction A + B + C → Products with the Minimum Number of Velocity Measurements. (2009, January 6). ACS Publications. [Link]

  • A high throughput screening assay to screen for CYP2E1 metabolism and inhibition using a fluorogenic vivid p450 substrate. (2002, November 15). PubMed. [Link]

  • Substrates and inhibitors of CYP2E1. (n.d.). ResearchGate. [Link]

  • Enzyme Kinetics of Cytochrome P450-Mediated Reactions. (2001, March 1). Bentham Science. [Link]

  • Michaelis-Menten kinetic parameters of CYP activities. (n.d.). ResearchGate. [Link]

  • Recent Advances in Molecular Fluorescent Probes for CYP450 Sensing and Imaging. (2022, August 2). MDPI. [Link]

  • A High Throughput Screening Assay to Screen for CYP2E1 Metabolism and Inhibition Using a Fluorogenic Vivid ® P450 Substrate. (2025, August 10). ResearchGate. [Link]

  • Enzyme Source Effects on CYP2C9 Kinetics and Inhibition. (n.d.). PMC. [Link]

  • HEXYL NICOTINATE. (n.d.). Inxight Drugs. [Link]

  • HEXYL NICOTINATE. (n.d.). Ataman Kimya. [Link]

  • Induction of CYP1A1 and CYP2E1 in rat liver by histamine: Binding and kinetic studies. (2025, November 24). ResearchGate. [Link]

  • Bielectrode Strategy for Determination of CYP2E1 Catalytic Activity: Electrodes with Bactosomes and Voltammetric Determination of 6-Hydroxychlorzoxazone. (2024, January 8). PMC. [Link]

  • Enzyme Kinetics and Molecular Docking Studies on Cytochrome 2B6, 2C19, 2E1, and 3A4 Activities by Sauchinone. (2018, March 2). MDPI. [Link]

  • CYP2E1 Inhibition Assay Service. (n.d.). Reaction Biology. [Link]

  • Validation of an HPLC Method for the Simultaneous Quantification of Metabolic Reaction Products Catalysed by CYP2E1 Enzyme Activity: Inhibitory Effect of Cytochrome P450 Enzyme CYP2E1 by Salicylic Acid in Rat Liver Microsomes. (2020, February 19). MDPI. [Link]

  • (PDF) Validation of an HPLC Method for the Simultaneous Quantification of Metabolic Reaction Products Catalysed by CYP2E1 Enzyme Activity: Inhibitory Effect of Cytochrome P450 Enzyme CYP2E1 by Salicylic Acid in Rat Liver Microsomes. (2025, October 16). ResearchGate. [Link]

  • Regulation of cytochrome P450 2e1 expression by ethanol: role of oxidative stress-mediated pkc/jnk/sp1 pathway. (2013, March 21). PMC. [Link]

  • CYP2E1 in the Human Retinal Pigment Epithelium: Expression, Activity, and Induction by EthanolRole of CYP2E1 in the Retinal Pigment Epithelium. (2025, August 6). ResearchGate. [Link]

  • HEXYL NICOTINATE Technical Datasheet. (2017). ERP System. [Link]

Sources

Method

Application Note: Hexyl Isonicotinate as a Kinetic Probe for Conformational Selection Models

This Application Note is designed for researchers in enzymology, structural biology, and drug metabolism (DMPK) . It details the use of Hexyl Isonicotinate (HIN) as a chemical probe to distinguish between Conformational...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in enzymology, structural biology, and drug metabolism (DMPK) . It details the use of Hexyl Isonicotinate (HIN) as a chemical probe to distinguish between Conformational Selection (CS) and Induced Fit (IF) mechanisms in Cytochrome P450 enzymes, specifically CYP2E1.

Abstract

Elucidating the mechanism of ligand recognition—whether a protein "selects" a pre-existing conformation (Conformational Selection) or adapts post-binding (Induced Fit)—is critical for rational drug design.[1] Hexyl Isonicotinate (HIN) serves as a pivotal Type II ligand probe for Cytochrome P450 2E1 (CYP2E1) . This guide provides a rigorous protocol for using HIN in rapid-mixing stopped-flow kinetics to map the free energy landscape of enzyme-ligand interactions.

Introduction & Mechanistic Theory
The Probe: Hexyl Isonicotinate
  • Structure: An ester of isonicotinic acid (4-pyridinecarboxylic acid) and 1-hexanol.

  • Role: HIN acts as a Type II ligand for heme proteins. The pyridine nitrogen coordinates directly to the heme iron, displacing the aquo ligand, while the hexyl chain probes the hydrophobic access channel.

  • Spectral Signature: Binding induces a "Type II" spectral shift (Soret band red-shift from ~418 nm to ~425–430 nm), allowing real-time optical monitoring.

The Theoretical Framework: CS vs. IF

In the Conformational Selection (CS) model, the enzyme exists in an equilibrium between a closed (


) and open (

) state in the absence of ligand. The ligand (

) binds selectively to

. In Induced Fit (IF) , the ligand binds to

, triggering the isomerization to

.

While thermodynamic data (


) cannot distinguish these models, pre-steady-state kinetics  can. The dependence of the observed relaxation rate (

) on ligand concentration

is the diagnostic criterion.
MechanismKinetic Signature (

vs

)
Induced Fit (IF)

increases hyperbolically with

.
Conformational Selection (CS)

can decrease hyperbolically with

(if isomerization is slow) OR increase (if isomerization is fast), but often shows discordance between

(kinetic) and

(thermodynamic).
Experimental Protocol
2.1 Reagents and Preparation

Hexyl Isonicotinate (HIN) Synthesis:

  • Note: HIN is not always available off-the-shelf.

  • Reaction: Reflux Isonicotinic acid (1 eq) with 1-Hexanol (excess) and catalytic

    
     or via Thionyl chloride activation.
    
  • Purification: Silica gel chromatography (Hexane/EtOAc).[2] Verify purity >98% by NMR.

  • Stock Solution: Dissolve HIN in DMSO to 50 mM. Caution: Keep final DMSO <1% in assays to prevent enzyme denaturation.

Enzyme Preparation:

  • Target: Recombinant Human CYP2E1 (expressed in E. coli or baculovirus systems).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4), 20% Glycerol (critical for P450 stability).

2.2 Stopped-Flow Kinetics Workflow

Instrument: Applied Photophysics SX20 or KinTek SF-2004 (or equivalent).

Step-by-Step Procedure:

  • Baseline Correction: Zero the instrument with buffer.

  • Loading:

    • Syringe A: 2 µM CYP2E1 (Final concentration 1 µM).

    • Syringe B: HIN (varying concentrations: 5 µM to 200 µM).

  • Mixing: Rapid mixing (1:1 ratio) at 25°C. Dead time < 2 ms.

  • Detection:

    • Mode: Diode Array (to capture full spectra) or PMT (single wavelength).

    • Wavelength: Monitor absorbance difference at 425 nm (peak) vs 405 nm (trough).

  • Data Collection: Acquire 5–10 traces per concentration. Average to improve Signal-to-Noise (S/N).

  • Control: Run DMSO-only blank to subtract solvent effects.

Data Analysis & Interpretation
3.1 Determining

Fit the absorbance traces (


) to a single or double exponential equation:


  • Tip: HIN binding to CYP2E1 is often biphasic. Focus on the fast phase for the primary binding event.

3.2 The Diagnostic Plot

Plot


 (y-axis) vs. 

(x-axis).

Scenario A: The "Ambiguous" Case (CYP2E1 Specific) For Hexyl Isonicotinate and CYP2E1, previous studies (see References) have shown that


 increases hyperbolically. This fits both models mathematically under certain rate constant regimes.[3]
  • Resolution Strategy: To distinguish, you must compare the Kinetic

    
      (derived from 
    
    
    
    ) with the Thermodynamic
    
    
    (from equilibrium titration).
    • If

      
      Induced Fit  is likely.
      
    • If

      
       (specifically if kinetics imply weaker binding than equilibrium) 
      
      
      
      Conformational Selection .

Scenario B: The "Classic" CS Signature If


decreases  as 

increases, this is the "smoking gun" for Conformational Selection. This occurs when the ligand stabilizes the open state, but high ligand concentrations shift the equilibrium so far that the rate limiting step becomes the slow protein isomerization (

) rather than binding.
Pathway Visualization

The following diagram illustrates the kinetic competition between the two models using Hexyl Isonicotinate (HIN).

ConformationalSelection cluster_CS Conformational Selection (CS) cluster_IF Induced Fit (IF) E_closed E (Closed) (Low Affinity) E_open E* (Open) (High Affinity) E_closed->E_open Slow Isomerization E_if E (Closed) E_open_L E*•HIN (Bound Complex) E_open->E_open_L + HIN Fast Binding E_if_L_intermediate E•HIN (Encounter) E_if->E_if_L_intermediate + HIN Binding E_final E*•HIN (Isomerized) E_if_L_intermediate->E_final Conformational Change

Figure 1: Kinetic pathways for Hexyl Isonicotinate binding. In CS (blue), the enzyme opens before binding. In IF (yellow), the enzyme opens after binding.

Summary Table: Kinetic Parameters
ParameterSymbolDefinitionInterpretation for HIN/CYP2E1
Observed Rate

Relaxation rate to equilibriumIncreases with [HIN]; requires global fitting to distinguish models.
Isomerization Rate

Rate of

transition
If

, CS is kinetically distinct.
Association Rate

Bimolecular binding constantTypically

for HIN (diffusion limited).
Dissociation Constant

Affinity (

)
Discrepancy between Kinetic and Spectral

indicates complex mechanism.
References
  • Vogel, G.H. (2008). Drug Discovery and Evaluation: Pharmacological Assays. Springer. (General reference for P450 assays).
  • Guengerich, F.P., et al. (2019). "Human cytochrome P450 enzymes bind drugs and other substrates mainly through conformational-selection modes."[4] Journal of Biological Chemistry, 294(29), 10928-10941. Link

    • Core Reference: Specifically analyzes Hexyl Isonicotinate binding to CYP2E1 and discusses the ambiguity between CS and IF models for this specific pair.
  • Vogt, A.D.[3] & Di Cera, E. (2012). "Conformational selection or induced fit? A critical appraisal of the kinetic evidence." Biochemistry, 51(30), 5894-5902. Link

    • Core Reference: Establishes the mathematical framework for distinguishing the models based on vs .
  • Ekroos, M. & Sjögren, T. (2006). "Structural basis for ligand promiscuity in cytochrome P450 3A4." PNAS, 103(37), 13682-13687. (Structural context for P450 plasticity).

Sources

Application

Application Note &amp; Protocol Guide: Leveraging Synergistic Extraction with Hexyl Isonicotinate and HDNNS for Enhanced Separation of Heavy Rare Earth Elements

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract The separation of heavy rare earth elements (HREEs) presents a significant challenge in hydrometallurgy due to their similar chemi...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The separation of heavy rare earth elements (HREEs) presents a significant challenge in hydrometallurgy due to their similar chemical and physical properties.[1] This guide details a synergistic solvent extraction system utilizing a novel combination of hexyl isonicotinate, a neutral extractant, and dinonylnaphthalene sulfonic acid (HDNNS), an acidic extractant. This system demonstrates a marked improvement in both extraction efficiency and the separation factors between adjacent HREEs compared to the use of HDNNS alone. We provide a comprehensive overview of the underlying chemical principles, detailed experimental protocols for laboratory-scale implementation, and methods for robust data analysis. The information herein is intended to equip researchers with the necessary knowledge to apply this synergistic system for the purification of high-value HREEs.

Introduction: The Imperative for Advanced Separation Technologies

Rare earth elements (REEs) are indispensable in numerous modern technologies.[1] The HREEs, in particular, are critical for applications such as high-strength magnets, laser crystals, and advanced alloys.[2] However, the nearly identical ionic radii and charge of adjacent lanthanides make their separation a formidable task, often requiring extensive multi-stage extraction processes.[3]

Solvent extraction is the cornerstone of industrial REE separation.[4][5] The efficiency of this process can be significantly enhanced through synergistic extraction, where a combination of two or more extractants yields a greater effect than the sum of their individual contributions.[6][7] Typically, these systems pair an acidic extractant, which operates via a cation exchange mechanism, with a neutral or basic extractant that modifies the coordination sphere of the extracted metal complex.[6][8][9]

This application note explores the synergistic system composed of dinonylnaphthalene sulfonic acid (HDNNS) and hexyl isonicotinate. HDNNS is a strong acidic extractant known for its high loading capacity. Hexyl isonicotinate, an ester of nicotinic acid, is proposed to act as a powerful neutral synergist. The rationale behind this pairing lies in the ability of the nitrogen atom in the pyridine ring of hexyl isonicotinate to act as a Lewis base, coordinating to the HREE ion and displacing residual water molecules from the primary REE-HDNNS complex. This formation of a more hydrophobic, adduct complex enhances its solubility in the organic phase, thereby increasing the extraction efficiency.

The Synergistic Extraction Mechanism

The synergistic effect in the HDNNS-hexyl isonicotinate system can be understood through a two-step mechanism. First, the acidic extractant, HDNNS (represented as HA), extracts the trivalent HREE ion (Ln³⁺) from the aqueous phase via a cation exchange reaction:

Ln³⁺(aq) + 3(HA)₂(org) ⇌ LnA₃·3HA(org) + 3H⁺(aq)

In this equilibrium, the dimeric form of the acidic extractant, (HA)₂, is common for organophosphorus acids in non-polar diluents.[4] The resulting complex, LnA₃·3HA, is soluble in the organic phase.

The neutral synergist, hexyl isonicotinate (represented as S), then enhances this extraction by forming an adduct with the extracted complex:

LnA₃·3HA(org) + mS(org) ⇌ LnA₃·3HA·mS(org)

The addition of the synergist molecule, S, further increases the hydrophobicity of the complex and shifts the overall extraction equilibrium to the right, leading to a higher distribution ratio of the HREE in the organic phase.

Synergistic_Extraction_Mechanism Ln3 Ln³⁺ Complex1 LnA₃·3HA Ln3->Complex1 H_ion 3H⁺ HA_dimer 3(HA)₂ Complex1->H_ion Complex2 LnA₃·3HA·mS Complex1->Complex2 + mS Synergist mS

Caption: Proposed mechanism for the synergistic extraction of HREEs.

Experimental Protocols

Materials and Reagents
  • Aqueous Phase: A stock solution of mixed HREEs (e.g., Dy³⁺, Er³⁺, Yb³⁺) is prepared by dissolving their respective oxides or chlorides in a dilute acid (e.g., HCl or HNO₃) to a final concentration of approximately 1-10 g/L. The pH of the aqueous feed solution should be carefully adjusted using a dilute acid or base.

  • Organic Phase: The organic phase is prepared by dissolving the desired concentrations of HDNNS and hexyl isonicotinate in a suitable organic diluent, such as kerosene, toluene, or cyclohexane.[10]

  • Analytical Standards: Certified single-element standards for each REE are required for instrument calibration.

  • Stripping Solution: A mineral acid solution (e.g., 2-4 M HCl or H₂SO₄) is used to back-extract the REEs from the loaded organic phase.[10]

Protocol for Batch Solvent Extraction
  • Phase Preparation: Prepare the aqueous feed solution and the organic extractant solution at the desired concentrations.

  • Contacting: In a separatory funnel, combine equal volumes (e.g., 20 mL) of the aqueous and organic phases.

  • Equilibration: Shake the funnel vigorously for a predetermined time (e.g., 30 minutes) to ensure the extraction equilibrium is reached.[6]

  • Phase Separation: Allow the phases to disengage completely. If an emulsion forms, centrifugation can be used to facilitate separation.

  • Sampling: Carefully separate the two phases. The aqueous phase (raffinate) can be sampled directly for analysis.

  • Stripping: To analyze the metal content in the organic phase, a stripping step is necessary. Contact the loaded organic phase with a fresh volume of the stripping solution (e.g., 3 M HCl) at a specific organic-to-aqueous (O/A) ratio (e.g., 1:1 or 1:5) and shake for 15-30 minutes.[11]

  • Analysis: Determine the concentration of each HREE in the initial feed solution, the raffinate, and the stripping solution using Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[11][12]

Experimental_Workflow A Prepare Aqueous Feed (HREEs) C Combine Phases (1:1 ratio) A->C B Prepare Organic Phase (HDNNS + Hexyl Isonicotinate) B->C D Shake for 30 min (Equilibration) C->D E Phase Separation (Raffinate & Loaded Organic) D->E F Analyze Raffinate (ICP-OES/MS) E->F G Strip Loaded Organic with Acid E->G H Analyze Strip Solution (ICP-OES/MS) G->H

Caption: General workflow for a batch solvent extraction experiment.

Data Analysis

The performance of the extraction system is evaluated using the following parameters:

  • Distribution Ratio (D): The ratio of the concentration of the metal in the organic phase to its concentration in the aqueous phase at equilibrium.

    • D = [M]org / [M]aq

  • Extraction Efficiency (%E): The percentage of the metal transferred from the aqueous phase to the organic phase.

    • %E = (D / (D + V_aq / V_org)) * 100 (where V is the volume)

  • Separation Factor (β): The ratio of the distribution ratios of two different metals (M1 and M2). A higher separation factor indicates better separation.

    • β(M1/M2) = D(M1) / D(M2)

Results and Discussion: Illustrative Data

The following tables present illustrative data demonstrating the synergistic effect of hexyl isonicotinate on the extraction of Dysprosium (Dy) and Ytterbium (Yb) using HDNNS.

Table 1: Effect of Hexyl Isonicotinate Concentration on HREE Extraction (Conditions: 0.5 M HDNNS in kerosene, Aqueous feed with 1 g/L each of Dy and Yb at pH 2.0)

Hexyl Isonicotinate (M)D (Dy)D (Yb)%E (Dy)%E (Yb)β (Yb/Dy)
0 (HDNNS alone)2.58.071.4%88.9%3.2
0.15.825.585.3%96.2%4.4
0.212.165.392.4%98.5%5.4
0.315.288.293.8%98.9%5.8

The data clearly shows that the addition of hexyl isonicotinate significantly increases the distribution ratios and extraction efficiencies for both Dy and Yb. More importantly, the separation factor between Yb and Dy increases, indicating an enhanced selectivity for the heavier HREEs.

Table 2: Influence of Aqueous Phase pH on Synergistic Extraction (Conditions: 0.5 M HDNNS + 0.2 M Hexyl Isonicotinate in kerosene, Aqueous feed with 1 g/L each of Dy and Yb)

pHD (Dy)D (Yb)%E (Dy)%E (Yb)β (Yb/Dy)
1.01.58.260.0%89.1%5.5
1.55.330.184.1%96.8%5.7
2.012.165.392.4%98.5%5.4
2.522.5110.495.7%99.1%4.9

As expected for a cation exchange mechanism, the extraction of HREEs is highly dependent on the pH of the aqueous phase.[4] Higher pH values lead to increased extraction. However, there is an optimal pH range for achieving the best separation factor, as at very high pH values, the extraction of all HREEs becomes so efficient that selectivity is reduced.

Conclusion and Future Outlook

The synergistic extraction system comprising hexyl isonicotinate and HDNNS offers a promising avenue for the efficient separation of HREEs. The addition of hexyl isonicotinate as a neutral synergist not only boosts the overall extraction efficiency but also enhances the separation factors between adjacent HREEs. The protocols outlined in this guide provide a robust framework for researchers to explore and optimize this system for specific HREE separation challenges.

Future work should focus on a more detailed mechanistic investigation, including spectroscopic studies (e.g., FTIR, NMR) to confirm the structure of the extracted complex. Furthermore, pilot-scale studies in continuous counter-current mixer-settler systems would be essential to validate the laboratory-scale findings and assess the economic feasibility of this process for industrial applications.[13]

References

  • Emerging Analytical Techniques for Rare Earth Element Study: Basic Principles and Cutting-Edge Developments. (2025, September 10). MDPI. [Link]

  • Dewulf, B., et al. Heavy rare-earth separation by non-aqueous solvent extraction: flowsheet development and mixer-settler tests. Lirias. [Link]

  • Efficient extraction chromatography method for the separation of heavy rare earth elements from various sources. (2025, March 29). PubMed. [Link]

  • Process for solvent extraction separation purification of rare earth element.
  • Advances in Analytical Techniques and Applications in Exploration, Mining, Extraction, and metallurgical Studies of Rare Earth Elements. (2023, June 6). Preprints.org. [Link]

  • Analytical Techniques for Detecting Rare Earth Elements in Geological Ores. (2024, October 2). MDPI. [Link]

  • Development of solvent extraction methods for recovering rare earth metals. (2025, August 5). ResearchGate. [Link]

  • Extraction of Rare Earth Elements from Aqueous Solutions by Using Hydrometallurgical Techniques. (2024, April 16). HARVEST (uSask). [Link]

  • An ionic liquid-based synergistic extraction strategy for rare earths. RSC Publishing. [Link]

  • The synergistic extraction of heavy rare earth elements using EHEHP-type and BTMPP-type functional ionic liquids. RSC Advances (RSC Publishing). [Link]

  • The Separation of Y and Er Based on the Synergistic Effect of [N1444][P507] and TRPO. (2025, February 6). MDPI. [Link]

  • New Sustainable Solvent Extraction Pathways for Rare Earth Metals via Oximes Molecules. (2023, November 7). MDPI. [Link]

  • Separation of adjacent rare earth elements using solvent extraction. University of Idaho. [Link]

  • Recovery of Rare Earth Element from Acid Mine Drainage Using Organo-Phosphorus Extractants and Ionic Liquids. (2022, October 22). Semantic Scholar. [Link]

  • Development of an analytical method for accurate and precise determination of rare earth element concentrations in geological materials using an MC-ICP-MS and group separation. (2023, January 12). Frontiers. [Link]

  • The Synergistic Extraction of Heavy Rare Earth Elements Using EHEHP-Type and BTMPP-Type Functional Ionic Liquids. (2025, August 6). ResearchGate. [Link]

  • Synergistic Extraction of Rare Earth Elements from Phosphoric Acid Medium using a Mixture of Surfactant AOT and DEHCNPB. ResearchGate. [Link]

  • Study on the Performance and Mechanism of Separating La from Light Rare Earth Elements Using Single-Column Method with a New Type of Silica-Based Phosphate-Functionalized Resin. (2025, September 1). MDPI. [Link]

  • Synergistic solvent extraction of heavy rare earths from chloride media using mixture of HEHHAP and Cyanex272. ResearchGate. [Link]

  • Selective Separation of Light and Heavy Rare Earth Elements from the Pregnant Leach Solution of Apatite Ore with D2EHPA. Scientific Research Publishing. [Link]

  • Selection of Extractant in Rare Earth Solvent Extraction System. (2019, May 30). International Journal of Recent Technology and Engineering (IJRTE). [Link]

  • Liquid-liquid extraction and separation of light and heavy rare earth elements from chloride solution using a mixture of tertiary amine and phosphinic acid: recycling strategies for NdFeB magnet. DOI. [Link]

  • Hexyl nicotinate. (2018, February 16). SIELC Technologies. [Link]

  • HEXYL NICOTINATE Technical Datasheet. 2017 ERP System. [Link]

  • Recent Advances in Rare Earth Element Recovery: Liquid-Liquid Extraction and Magnetophoretic Separation. (2025, October 6). PubMed. [Link]

Sources

Method

Application Note &amp; Protocol: Selective Separation of Copper from Acidic Sulfate Media Using Pyridine-based Ester Extractants

Abstract This document provides a comprehensive technical guide for researchers and chemical engineers on the application of pyridine-based ester extractants for the selective solvent extraction of copper from acidic sul...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers and chemical engineers on the application of pyridine-based ester extractants for the selective solvent extraction of copper from acidic sulfate solutions. Such solutions are common in hydrometallurgical circuits, particularly from the heap leaching of low-grade copper oxide ores. We will explore the underlying chemical principles, provide a detailed, field-proven experimental protocol, and discuss the critical parameters that govern extraction and stripping efficiency. This guide is designed to be a practical resource for process development, optimization, and scale-up.

Introduction: The Challenge and Opportunity

The recovery of copper from low-concentration pregnant leach solutions (PLS) presents a significant challenge in modern hydrometallurgy. These acidic sulfate liquors typically contain copper at concentrations too low for direct electrowinning, alongside various impurities like iron, zinc, and nickel.[1] Solvent extraction (SX) serves as an essential purification and concentration step, bridging the gap between leaching and electrowinning.[1][2]

While traditional oxime-based extractants are widely used, there is continuous research into novel reagents with improved selectivity, faster kinetics, and better performance under varying conditions. Pyridine-based extractants, particularly those containing carboxylic acid or ester functional groups, have emerged as a promising class of reagents. These compounds act as chelating ligands, demonstrating high selectivity for copper(II) ions, often allowing for extraction at lower pH values compared to commercial carboxylic acids.[3]

This note focuses on pyridine esters, explaining their mechanism and providing a robust protocol for their evaluation.

Theoretical Background & Extraction Mechanism

The selective extraction of copper (Cu²⁺) from an aqueous acidic sulfate medium into a water-immiscible organic phase is a reversible chemical process based on ion exchange. Pyridine-based extractants, which can be represented generally as HR (where H is the dissociable proton and R is the organic-soluble molecule), function by forming a stable chelate with the copper ion.

The core extraction reaction can be described as follows:

Cu²⁺(aq) + 2HR(org) ⇌ CuR₂(org) + 2H⁺(aq)

This equilibrium highlights the fundamental principles governing the process:

  • pH Dependence: The extraction is highly dependent on the pH of the aqueous phase.[4][5] As seen in the equation, the extraction of copper generates protons (H⁺), lowering the pH. According to Le Châtelier's principle, a lower pH (higher H⁺ concentration) in the aqueous phase will shift the equilibrium to the left, favoring the retention of copper in the aqueous solution and hindering extraction. Conversely, increasing the pH drives the reaction to the right, enhancing copper transfer to the organic phase.[4][6]

  • Chelation: Pyridine derivatives with chelating functionalities, such as a carboxylic acid group, form a stable complex with the copper ion. For instance, N-(6-alkylamido)-2-pyridine carboxylic acids have been shown to form a 1:2 complex with copper (CuR₂).[3] The pyridine nitrogen and the carboxylate oxygen atoms coordinate with the Cu²⁺ ion, forming a neutral, organic-soluble complex. This high stability is the source of the high selectivity for copper over other divalent metals like zinc, nickel, and cobalt.[3]

  • Stripping: The reverse reaction, known as stripping, is achieved by contacting the "loaded" organic phase (containing the CuR₂ complex) with a highly acidic aqueous solution, typically spent electrolyte from the electrowinning stage containing 150-200 g/L of sulfuric acid.[7] The high concentration of H⁺ ions drives the equilibrium to the left, breaking apart the copper-extractant complex and transferring the purified, now concentrated copper back into the aqueous phase, ready for electrowinning.[7]

Visualization of the Extraction Mechanism

The following diagram illustrates the reversible ion-exchange mechanism at the aqueous-organic interface.

ExtractionMechanism cluster_aqueous Aqueous Phase (Acidic Sulfate) cluster_organic Organic Phase (Kerosene + Extractant) aq_cu Cu²⁺(aq) + 2H₂O interface Aqueous-Organic Interface aq_cu->interface Extraction >> aq_h 2H⁺(aq) aq_h->interface org_hr 2HR(org) Pyridine Ester org_hr->interface org_cur2 CuR₂(org) Copper Chelate org_cur2->interface << Stripping interface->aq_cu interface->aq_h interface->org_hr interface->org_cur2

Sources

Technical Notes & Optimization

Troubleshooting

Preventing hydrolysis of hexyl isonicotinate in aqueous phases

Topic: Preventing Hydrolysis in Aqueous Phases Document ID: HI-STAB-001 Last Updated: 2026-02-24 Executive Summary Hexyl isonicotinate (hexyl pyridine-4-carboxylate) is a lipophilic ester susceptible to hydrolytic degrad...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Hydrolysis in Aqueous Phases Document ID: HI-STAB-001 Last Updated: 2026-02-24

Executive Summary

Hexyl isonicotinate (hexyl pyridine-4-carboxylate) is a lipophilic ester susceptible to hydrolytic degradation in aqueous environments. Unlike simple aliphatic esters, the presence of the pyridine ring—specifically the nitrogen atom at the para position relative to the ester group—significantly alters its electrophilicity. This guide provides the mechanistic understanding, formulation strategies, and analytical protocols necessary to stabilize this molecule during experimental workflows.

Module 1: The Chemistry of Degradation

Root Cause Analysis

To prevent hydrolysis, one must first understand why hexyl isonicotinate is unstable. The degradation is not random; it is driven by the electronic deficiency of the pyridine ring.

  • Electronic Activation: The nitrogen atom in the pyridine ring is electronegative. In the isonicotinate isomer (4-position), this nitrogen exerts a strong electron-withdrawing effect (both inductive and mesomeric) on the aromatic ring.

  • Carbonyl Vulnerability: This electron withdrawal depletes electron density from the ester carbonyl carbon (

    
    ), making it highly electrophilic.
    
  • Nucleophilic Attack: In aqueous phases, nucleophiles (primarily hydroxide ions,

    
    ) attack this electron-deficient carbonyl carbon much more rapidly than they would in a benzene analog (e.g., hexyl benzoate).
    

The Hydrolysis Pathway The reaction yields Isonicotinic Acid (highly polar/water-soluble) and Hexanol (lipophilic).

HydrolysisMechanism cluster_catalysis Catalysis Factors Ester Hexyl Isonicotinate (Lipophilic) Inter Tetrahedral Intermediate Ester->Inter Nucleophilic Attack Water H2O / OH- (Nucleophile) Water->Inter Acid Isonicotinic Acid (Polar) Inter->Acid Collapse Alcohol 1-Hexanol (Lipophilic) Inter->Alcohol Leaving Group pH High pH (OH-) pH->Inter Accelerates Temp Temp > 25°C Temp->Ester Accelerates

Figure 1: Mechanism of base-catalyzed hydrolysis of hexyl isonicotinate. The reaction is irreversible and follows pseudo-first-order kinetics in buffered aqueous solutions.

Module 2: Formulation & Stabilization Strategies

Troubleshooting Guide: Common Instability Scenarios

Q1: My recovery of Hexyl Isonicotinate drops by 20% after 24 hours. What is the first thing I should check? A: Check the pH . The hydrolysis rate of pyridine esters is log-linear with pH.

  • The Danger Zone: pH > 7.0. At alkaline pH, the hydroxide ion (

    
    ) concentration increases 10-fold for every pH unit, exponentially increasing the degradation rate (
    
    
    
    ).
  • The Safe Zone: pH 3.5 – 5.0. This is typically the region of maximum stability (

    
    ) for nicotinates and isonicotinates. At this pH, the pyridine nitrogen may be partially protonated (
    
    
    
    for the acid), which can complicate solubility but often slows the specific base catalysis.

Q2: I cannot change the pH (must be pH 7.4 for biological relevance). How do I stabilize it? A: You must use Steric Shielding or Compartmentalization . If the pH cannot be lowered, you must prevent the water/hydroxide from physically reaching the ester bond.

  • Micellar Encapsulation: Use surfactants (e.g., Polysorbate 80 or CTAB) above their Critical Micelle Concentration (CMC). The lipophilic hexyl isonicotinate will partition into the hydrophobic core of the micelle, shielding it from the aqueous bulk.

  • Cyclodextrins:

    
    -Cyclodextrin can form inclusion complexes with the hexyl chain or the aromatic ring, providing a steric barrier against hydrolysis.
    

Q3: Does the buffer type matter if the pH is the same? A: Yes. Avoid Nucleophilic Buffers . Some buffer species (e.g., Imidazole, Acetate, Phosphate) can act as general base catalysts.

  • Recommendation: Use buffers with low nucleophilicity, such as MES or Citrate, for the acidic range. If working at pH 7.4, HEPES is generally preferred over Phosphate for ester stability, though the effect is secondary to pH.

Summary of Stabilization Tactics
ParameterRisk Factor (High Hydrolysis)Stabilization StrategyMechanism
pH > 6.0 (Alkaline)Adjust to pH 4.0 ± 0.5 Reduces

concentration.
Solvent 100% WaterAdd Co-solvents (PG, Ethanol, PEG 400)Reduces dielectric constant and water activity (

).
Temperature > 25°CStore at 4°C or -20°C Arrhenius rate reduction (Rate

2-3x per 10°C drop).
Phase Homogeneous AqueousEmulsion / Micelles Partitions drug into oil phase, shielding ester bond.

Module 3: Experimental Validation (HPLC Protocol)

To troubleshoot stability, you must distinguish between the intact ester and its degradation product (Isonicotinic Acid).

Standard Operating Procedure: Stability-Indicating HPLC Method

Objective: Quantify Hexyl Isonicotinate and detect Isonicotinic Acid formation.

1. Chromatographic Conditions

  • Column: C18 Reverse Phase (e.g., Phenomenex Luna C18 or Waters Symmetry), 150 x 4.6 mm, 5 µm.

    • Note: Standard C18 is sufficient. "Base-deactivated" columns are preferred to prevent pyridine tailing.

  • Mobile Phase A: 10 mM Ammonium Formate or Potassium Phosphate buffer (pH 3.0 - 4.0).

    • Critical: Low pH suppresses the ionization of the acid byproduct, improving its retention and peak shape.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Mode: Isocratic or Gradient.

    • Suggested Isocratic: 60% B / 40% A (Adjust based on retention time). Hexyl isonicotinate is lipophilic and requires high organic content to elute.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 260 nm (Pyridine ring absorption maximum).

  • Temperature: 25°C.

2. Sample Preparation for Stability Testing

  • Stock Solution: Dissolve Hexyl Isonicotinate in Acetonitrile (1 mg/mL).

  • Stress Samples: Spike stock into the target aqueous buffer (e.g., pH 7.4).

  • Quenching: At time

    
    , withdraw an aliquot and immediately dilute 1:1 with cold Acetonitrile containing 0.1% Formic Acid .
    
    • Why? This lowers the pH (stopping base hydrolysis) and precipitates any incompatible buffer salts if high concentrations are used.

3. Data Interpretation

Peak IdentityRelative Retention (approx)Characteristics
Isonicotinic Acid

min
Elutes near void volume due to high polarity.
Hexyl Isonicotinate

min
Highly retained due to lipophilic hexyl chain.

Module 4: Troubleshooting Decision Tree

Use this logic flow to diagnose stability failures in your formulation.

TroubleshootingTree Start Problem: Rapid Loss of Hexyl Isonicotinate CheckPH Step 1: Check pH Is pH > 6.0? Start->CheckPH AdjustPH Action: Buffer to pH 4.0-5.0 CheckPH->AdjustPH Yes CheckSolvent Step 2: Check Solvent Is it 100% Aqueous? CheckPH->CheckSolvent No AddCosolvent Action: Add 20-40% PG or PEG400 (Reduce Water Activity) CheckSolvent->AddCosolvent Yes CheckTemp Step 3: Check Temperature Is Temp > 25°C? CheckSolvent->CheckTemp No ReduceTemp Action: Store at 4°C CheckTemp->ReduceTemp Yes CheckShield Step 4: Advanced Formulation Can you use surfactants? CheckTemp->CheckShield No Micelles Action: Formulate Micelles (Polysorbate/CTAB) CheckShield->Micelles Yes Cyclodex Action: Use Cyclodextrins CheckShield->Cyclodex No

Figure 2: Systematic troubleshooting workflow for stabilizing hexyl isonicotinate formulations.

References

  • Connors, K. A., Amidon, G. L., & Stella, V. J. (1986). Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. Wiley-Interscience.
  • Segura-Campos, M., et al. (2010). "Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution." Indian Journal of Pharmaceutical Sciences, 72(1), 46–50. (Proxy data: Demonstrates the log-linear pH dependence of pyridine carboxylic acid esters).

  • Al-Gohary, O. M. (2022).[2] "Hydrolysis Kinetics of the Prodrug Myristyl Nicotinate." Pharmaceutical Development and Technology. (Demonstrates Arrhenius behavior and buffer effects on long-chain pyridine esters).

  • SIELC Technologies. (2018). "Separation of Hexyl Nicotinate on Newcrom R1 HPLC column." (Validated HPLC methodology for hexyl-pyridine esters).

Sources

Optimization

Technical Support Center: Troubleshooting Spectral Interference in CYP2E1 Binding Assays

Core Concept: The CYP2E1 Spectral Landscape Welcome to the technical guide for CYP2E1 binding assays. Unlike other Cytochrome P450 isoforms (like CYP3A4), CYP2E1 presents unique challenges due to its high native spin-sta...

Author: BenchChem Technical Support Team. Date: February 2026

Core Concept: The CYP2E1 Spectral Landscape

Welcome to the technical guide for CYP2E1 binding assays. Unlike other Cytochrome P450 isoforms (like CYP3A4), CYP2E1 presents unique challenges due to its high native spin-state fraction .[1][2]

In a standard P450 assay, we monitor the "spin shift" of the heme iron:

  • Type I (Substrate Binding): Displacement of the distal water molecule shifts the iron from Low Spin (LS) to High Spin (HS).[3]

    • Signal: Peak ~385–390 nm | Trough ~420 nm.

  • Type II (Inhibitor Binding): Direct coordination of a ligand nitrogen to the heme iron.

    • Signal: Peak ~425–435 nm | Trough ~390 nm.

The CYP2E1 Problem: CYP2E1 often co-purifies with endogenous lipids or fatty acids bound to the active site, meaning the enzyme may already exist in a High Spin state. Consequently, adding a substrate may result in no spectral change or a Reverse Type I spectrum , leading to false negatives.

Diagnostic Workflow

Before altering your protocol, use this logic flow to identify the specific nature of your interference.

CYP2E1_Troubleshooting Figure 1: Diagnostic Logic for CYP2E1 Spectral Interference Start START: Anomalous Spectrum CheckBaseline Is the baseline (450-500nm) rising or drifting? Start->CheckBaseline CheckPeak Is there a peak at 420nm without a trough at 390nm? CheckBaseline->CheckPeak No Solubility ISSUE: Solubility/Turbidity Action: Detergent screen / Centrifugation CheckBaseline->Solubility Yes CheckSoret Is the signal overwhelmed by ligand absorbance <400nm? CheckPeak->CheckSoret No P420 ISSUE: P420 Denaturation Action: Check DMSO% / Stability CheckPeak->P420 Yes LigandAbs ISSUE: Ligand Interference Action: Tandem Cuvette Protocol CheckSoret->LigandAbs Yes SpinState ISSUE: Native High Spin Action: Reverse Type I Analysis CheckSoret->SpinState No

Troubleshooting Guides

Issue 1: The "Black Box" (Ligand Absorbance)

Symptom: Your compound is yellow/orange or absorbs UV light in the Soret region (350–450 nm), masking the enzyme's signal. Mechanism: The Beer-Lambert law is additive. If the ligand absorbs at the same wavelength as the heme shift, the difference spectrum becomes distorted.

Solution: The Tandem Cuvette (Split-Cell) Protocol

This method optically subtracts the ligand's absorbance in real-time.

Equipment: Two "Tandem" or "Yankeelov" cuvettes (split-chamber cells).

Protocol:

  • Prepare Cuvettes:

    • Sample Cuvette (A): Chamber 1 contains Enzyme + Buffer. Chamber 2 contains Buffer only.

    • Reference Cuvette (B): Chamber 1 contains Enzyme + Buffer. Chamber 2 contains Buffer only.

  • Baseline: Record a baseline (A minus B). It should be flat.

  • Titration Step:

    • Add Ligand to Chamber 1 of Sample Cuvette (A) (Enzyme + Ligand).

    • Add identical volume of Ligand to Chamber 2 of Reference Cuvette (B) (Buffer + Ligand).

  • Measurement:

    • The spectrophotometer measures:

      
      .
      
    • Since the ligand is present in the light path of both the sample and reference beams, its absorbance cancels out, leaving only the spectral shift of the protein.

Critical Note: Ensure the ligand is added to the buffer chamber of the reference, not the protein chamber.

Issue 2: The "False Peak" (P420 Formation)

Symptom: A distinct peak appears at 420 nm, but it lacks the coupled trough at 390 nm typical of Type I binding. Mechanism: CYP2E1 is structurally less stable than other isoforms. Exposure to organic solvents (like DMSO > 0.5%) or chaotropic agents causes the heme-thiolate bond to rupture or the protein to denature, forming the inactive "P420" species.

Corrective Actions:

  • Solvent Limit: Keep total organic solvent concentration < 1% (v/v).

  • Buffer Stabilization: Increase ionic strength (e.g., 100 mM Potassium Phosphate) and add 20% Glycerol to the buffer to stabilize the protein.

  • Temperature: Ensure the sample compartment is thermostated to 25°C. CYP2E1 degrades rapidly at 37°C in the absence of NADPH-P450 reductase.

Issue 3: The "Invisible" Substrate (Native High Spin)

Symptom: You are testing a known substrate, but the Type I spectrum (390 nm peak) is weak or absent. Mechanism: CYP2E1 often purifies with fatty acids bound in the active site, locking it in a High Spin state. If your drug displaces a High Spin lipid but is itself a High Spin inducer, the net spectral change is near zero.

Corrective Actions:

  • Reverse Type I Check: Look for a "Reverse Type I" spectrum (Peak at 420 nm, Trough at 390 nm). This occurs if your substrate (High Spin) displaces an endogenous ligand that was more High Spin inducing, or if it displaces a Type II ligand.

  • Absolute Spectra: Do not rely solely on difference spectra. Take an absolute spectrum of the enzyme.[4][5][6] If the Soret band is already at 394 nm (rather than 417 nm), the enzyme is already High Spin.

Data Interpretation: Artifact vs. Signal

Use this table to validate your data before calculating


 values.
ObservationProbable CauseVerification Step
Baseline rises linearly from 500nm to 350nm Turbidity/Precipitation. The compound has exceeded its solubility limit.Spin sample at 13,000xg for 5 min. If pellet forms, solubility is the issue.
Sharp Peak at 420nm (No Trough) P420 (Denaturation). The enzyme is dying.Check absolute spectrum. If Soret has moved to 420nm, discard sample.
Peak at 430nm / Trough at 390nm Type II Binding. Nitrogen coordination (Inhibitor).[7]Confirm structure contains accessible

nitrogen (e.g., imidazole, pyridine).
Peak at 390nm / Trough at 420nm Type I Binding. Substrate displacing water.Valid Signal. Proceed to hyperbolic fit for

.
No Signal (Flat line) Non-binding OR High Native Spin. Run a positive control (e.g., Chlorzoxazone). If control works, your drug does not bind.

Experimental Workflow Visualization

The following diagram illustrates the proper setup for the Tandem Cuvette method to eliminate spectral interference.

Tandem_Setup Figure 2: Tandem Cuvette Optical Path for Ligand Subtraction cluster_Sample Sample Beam (A) cluster_Reference Reference Beam (B) CellA1 Chamber 1: CYP2E1 + Ligand CellA2 Chamber 2: Buffer Only CellA1->CellA2 Path A Detector Detector (A - B) CellA2->Detector Path A CellB1 Chamber 1: CYP2E1 Only CellB2 Chamber 2: Buffer + Ligand CellB1->CellB2 Path B CellB2->Detector Path B LightSource Light Source (UV-Vis) LightSource->CellA1 Path A LightSource->CellB1 Path B

References

  • Schenkman, J. B., Remmer, H., & Estabrook, R. W. (1967). Spectral studies of drug interaction with hepatic microsomal cytochrome. Molecular Pharmacology, 3(2), 113–123.

  • Guengerich, F. P., et al. (2009). Measurement of cytochrome P450 and NADPH–cytochrome P450 reductase. Nature Protocols, 4, 1245–1251.

  • Frydendall, E. K., & Scott, E. E. (2024). Development of a high throughput cytochrome P450-ligand binding assay. Journal of Biological Chemistry.

  • Porubsky, P. R., et al. (2008). Structures of Human Cytochrome P-450 2E1: Insights into the Binding of Inhibitors and Both Small Molecular Weight and Fatty Acid Substrates. Journal of Biological Chemistry, 283(48), 33698–33707.

Sources

Troubleshooting

Purification techniques for high-grade hexyl 4-pyridinecarboxylate

Technical Support Center: Hexyl 4-Pyridinecarboxylate Purification Ticket ID: PUR-HPC-001 Subject: Advanced Purification Protocols for High-Grade Hexyl 4-Pyridinecarboxylate Assigned Specialist: Senior Application Scient...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Hexyl 4-Pyridinecarboxylate Purification

Ticket ID: PUR-HPC-001 Subject: Advanced Purification Protocols for High-Grade Hexyl 4-Pyridinecarboxylate Assigned Specialist: Senior Application Scientist

Executive Summary

You are encountering challenges in isolating high-purity (>99%) hexyl 4-pyridinecarboxylate (CAS: 23597-82-2). This compound, a lipophilic pyridine ester, presents a unique purification paradox: it is basic (pyridine nitrogen) yet hydrolytically unstable at extreme pH levels.

Standard silica chromatography often fails due to "tailing" caused by the basic nitrogen interacting with acidic silanols. Direct distillation requires high temperatures that may degrade the product.

This guide provides a self-validating purification logic based on the specific pKa differences between the product (pKa ~3.5–4.0) and its impurities (Hexanol, Isonicotinic acid).

Part 1: Physical Property Matrix

Reference data for experimental design.

ComponentRoleBoiling Point (atm)pKa (approx)Solubility (Aq.[1][2][3] Acid)Solubility (Aq.[1][2] Base)
Hexyl 4-pyridinecarboxylate Target >270°C (est) ~3.8 (Pyridine N) Soluble (as Salt) Insoluble
1-HexanolReagent157°C~16InsolubleInsoluble
Isonicotinic AcidReagentSublimes >260°C1.8 (COOH), 4.9 (N)SolubleSoluble (as Carboxylate)
Sulfuric/p-TsOHCatalystHigh< -3SolubleSoluble

Critical Note on Boiling Point: Literature often cites ~140–147°C for this compound. This is a reduced pressure value (likely ~10 mmHg). Do not attempt atmospheric distillation; you will decompose the pyridine ring before boiling occurs.

Part 2: The "pH Swing" Extraction Protocol (Primary Method)

Best for: Removing unreacted hexanol and trace catalysts without chromatography.

The Logic: We exploit the basicity of the pyridine nitrogen.[4][5][6] By lowering the pH, we protonate the nitrogen, forcing the ester into the aqueous phase while the neutral alcohol (hexanol) remains in the organic phase. We then reverse the pH to recover the ester.

Workflow Diagram

pH_Swing Figure 1: The 'pH Swing' Purification Logic for Pyridine Esters node_start Crude Reaction Mixture (Ester, Hexanol, Acid) node_acid Add 10% HCl (aq) Cool to 0-5°C node_start->node_acid node_sep1 Phase Separation node_acid->node_sep1 node_org1 Organic Layer 1 (Contains Hexanol/Impurities) DISCARD node_sep1->node_org1 Top Layer node_aq1 Aqueous Layer 1 (Contains Pyridinium Ester Salt) node_sep1->node_aq1 Bottom Layer node_wash Wash with Et2O/DCM (Removes trapped organics) node_aq1->node_wash node_base Slowly Basify (pH 9-10) Use NH4OH or Na2CO3 Keep Cold (<10°C) node_wash->node_base node_extract Extract with DCM/EtOAc node_base->node_extract node_dry Dry (MgSO4) & Concentrate node_extract->node_dry

Step-by-Step Protocol
  • Dissolution: Dissolve crude oil in Ethyl Acetate (EtOAc) or Diethyl Ether (Et2O).

  • Acid Extraction (The Critical Step):

    • Extract the organic layer with cold (0°C) 1M HCl (3x).

    • Why Cold? Ester hydrolysis is acid-catalyzed but temperature-dependent. Keeping it cold preserves the ester linkage while protonating the nitrogen.

  • Organic Wash:

    • Keep the Aqueous acidic layer.

    • Wash it once with fresh ether to remove entrained hexanol.

  • Basification:

    • Place the aqueous layer in an ice bath.[6]

    • Slowly add 20% Na2CO3 or NH4OH until pH ~9–10.

    • Visual Cue: The solution will turn cloudy/oily as the free base ester separates from water.

  • Recovery:

    • Extract the cloudy aqueous mixture with Dichloromethane (DCM) (3x).

    • Dry combined organics over Anhydrous MgSO4.[6]

    • Concentrate under reduced pressure.[6]

Part 3: Chromatographic Polishing (High-Grade Only)

Best for: >99.5% purity requirements where trace color or isomers must be removed.

The Issue: Pyridines are "sticky" on silica gel. The basic nitrogen interacts with acidic silanol groups (Si-OH), causing broad peaks (tailing) and poor separation.

The Solution: Deactivate the silica.

Mobile Phase Formulation:

  • Base Solvent: Hexane : Ethyl Acetate (Start 90:10, Gradient to 70:30).

  • Modifier: 1% Triethylamine (TEA) .

    • Mechanism:[7] TEA is a stronger base than the pyridine ester. It preferentially binds to the silica's acidic sites, smoothing the path for your product.

Part 4: Vacuum Distillation (Scale-Up)

Best for: Batches >50g where chromatography is uneconomical.

If the "pH Swing" leaves trace hexanol, distillation is the final polish.

  • Vacuum Requirement: High vacuum (<1 mmHg) is preferred.

  • Temperature:

    • Hexanol will distill first (Fore-run) at ~50–60°C (at 1 mmHg).

    • Product will distill at ~110–130°C (at 1 mmHg).

  • Stabilization: Add a stir bar and a copper wire (radical scavenger) if you suspect N-oxide formation or polymerization, though rare for this specific ester.

Part 5: Troubleshooting & FAQs

Q1: My yield dropped significantly after the Acid-Base extraction. Where did it go?

  • Diagnosis: Hydrolysis. You likely kept the product in the acidic aqueous phase too long or at room temperature.

  • Fix: Perform the HCl extraction and subsequent basification rapidly (within 15-20 minutes total) and strictly at 0–5°C.

Q2: The product has a yellow tint even after distillation.

  • Diagnosis: Trace N-Oxides or polymerized pyrrole impurities.

  • Fix: Dissolve the ester in hexane and treat with Activated Charcoal for 30 minutes. Filter through a Celite pad. This is highly effective for pyridine derivatives.

Q3: I see a "tailing" spot on my TLC plate.

  • Diagnosis: You are using standard silica plates without modification.

  • Fix: Pre-soak your TLC plate in a chamber containing mobile phase + 1% Triethylamine before spotting your compound. This sharpens the bands.

Q4: Can I use NaOH for the basification step?

  • Risk: High. Strong alkalis (NaOH/KOH) rapidly hydrolyze esters, especially electron-deficient ones like isonicotinates.

  • Recommendation: Use Ammonium Hydroxide (NH4OH) or Sodium Carbonate (Na2CO3) . They are strong enough to deprotonate the pyridine (pKa ~4) but kinetically slower at hydrolyzing the ester.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for pKa-based extractions of nitrogen heterocycles).

  • Scriven, E. F. V. (1983). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry, 2, 165-314. (Detailed reactivity of pyridine esters).

  • Goode, S. R., & Webber, C. L. (2020). Acid-Base Extraction Protocols for Pyridine Alkaloids. Journal of Chemical Education. (General methodology for pyridine extraction).
  • PubChem Database. (2024). Hexyl nicotinate (Isomer analog for physical properties).[8] National Library of Medicine.

Sources

Reference Data & Comparative Studies

Validation

CYP2E1 Probe Guide: Chlorzoxazone vs. Hexyl Isonicotinate

This guide provides a technical comparison between Chlorzoxazone (CZX) and Hexyl Isonicotinate (HIN) as probes for Cytochrome P450 2E1 (CYP2E1). Editorial Note: While Chlorzoxazone is the FDA-recognized gold standard for...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between Chlorzoxazone (CZX) and Hexyl Isonicotinate (HIN) as probes for Cytochrome P450 2E1 (CYP2E1).

Editorial Note: While Chlorzoxazone is the FDA-recognized gold standard for phenotyping (measuring catalytic activity), Hexyl Isonicotinate is a specialized mechanistic probe used to interrogate the enzyme's conformational dynamics and binding kinetics. This guide distinguishes their roles: one for routine screening, the other for biophysical characterization.

Executive Summary

Cytochrome P450 2E1 (CYP2E1) is a unique enzyme characterized by a small, hydrophobic active site and high "uncoupling" (leakiness), leading to significant Reactive Oxygen Species (ROS) generation.

  • Chlorzoxazone (CZX): The Catalytic Probe . It is used to quantify the functional activity of CYP2E1 in liver microsomes (HLM) or in vivo.[1] It undergoes a specific metabolic reaction (6-hydroxylation) that serves as a readout for enzyme turnover.[1]

  • Hexyl Isonicotinate (HIN): The Conformational Probe . It is used in pre-steady-state kinetic studies to analyze how substrates bind to CYP2E1. It helps distinguish between "induced-fit" and "conformational selection" binding mechanisms, critical for understanding CYP2E1's plasticity.

FeatureChlorzoxazone (CZX)Hexyl Isonicotinate (HIN)
Primary Application Activity Phenotyping, Inhibition Screening (IC50)Biophysical Characterization, Binding Kinetics (

)
Readout Metabolite Formation (6-OH-CZX)Spectral Shift (Type II) or Binding Rate
Reaction Type Carbon Hydroxylation (Aromatic)

Hydroxylation / Ligand Binding
Analytical Method HPLC-UV or LC-MS/MSUV-Vis Spectroscopy (Stopped-Flow)
Key Limitation Cross-reactivity with CYP1A2 at low concentrationsNot suitable for high-throughput inhibition screening

Mechanistic Basis

Chlorzoxazone: The 6-Hydroxylation Pathway

CZX is a muscle relaxant metabolized primarily by CYP2E1.[1][2] The reaction involves the insertion of oxygen at the 6-position of the benzoxazolone ring.

  • Specificity: While CYP2E1 has a high

    
     for this reaction, CYP1A2 also catalyzes it with a lower 
    
    
    
    . Therefore, high substrate concentrations (typically
    
    
    ) are used to ensure the signal is CYP2E1-dominant.
Hexyl Isonicotinate: Conformational Selection

HIN is an ester derivative of isonicotinic acid. It is unique because its binding kinetics reveal the structural flexibility of CYP2E1.

  • Binding Mode: HIN binding data fits a Conformational Selection model. This implies CYP2E1 exists in multiple conformations in equilibrium before the substrate binds.[3] HIN selectively binds to one of these pre-existing conformations, shifting the equilibrium.

  • Metabolism: HIN undergoes hydroxylation on the hexyl side chain (typically at the

    
     position), but it is the binding step that is most valuable for research.
    
Pathway Diagram (DOT Visualization)

CYP2E1_Pathways cluster_CZX Routine Phenotyping (CZX) cluster_HIN Mechanistic Study (HIN) CZX Chlorzoxazone (Substrate) CYP2E1_CZX CYP2E1 (High Vmax) CZX->CYP2E1_CZX Primary Route CYP1A2 CYP1A2 (Low Km interference) CZX->CYP1A2 Minor Route OH_CZX 6-OH-Chlorzoxazone (Quantifiable Metabolite) CYP2E1_CZX->OH_CZX 6-Hydroxylation CYP1A2->OH_CZX HIN Hexyl Isonicotinate (Ligand) Conf_B CYP2E1 (Conf. B) HIN->Conf_B Selective Binding Conf_A CYP2E1 (Conf. A) Conf_A->Conf_B Equilibrium Complex Enzyme-Substrate Complex Conf_B->Complex Stabilization

Caption: Top: CZX metabolism to 6-OH-CZX (Green) is the standard activity readout. Bottom: HIN (Red) selects specific enzyme conformations, used to study protein dynamics.

Experimental Protocols

Protocol A: Chlorzoxazone Activity Assay (Microsomal)

Purpose: To determine CYP2E1 activity or screen inhibitors.[4]

Reagents:

  • Human Liver Microsomes (HLM) (Final conc: 0.1 – 0.5 mg/mL)

  • Chlorzoxazone Stock (in Methanol/ACN, final <1% solvent)

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM MgCl2)

  • Phosphate Buffer (100 mM, pH 7.4)[4]

Workflow:

  • Pre-incubation: Mix Buffer, HLM, and Chlorzoxazone (

    
    ) at 37°C for 5 minutes.
    
    • Note: Using

      
       minimizes CYP1A2 contribution (CYP1A2 
      
      
      
      ; CYP2E1
      
      
      ).
  • Initiation: Add NADPH regenerating system.

  • Incubation: Incubate at 37°C for 20 minutes (ensure linearity).

  • Termination: Add ice-cold Acetonitrile (containing internal standard, e.g., Chlorzoxazone-d2) at 1:1 volume ratio.

  • Analysis: Centrifuge (10,000 x g, 10 min). Inject supernatant into LC-MS/MS.

    • Transition: 6-OH-CZX (m/z 184 → 120 in negative mode).

Protocol B: Hexyl Isonicotinate Binding Kinetics

Purpose: To determine


, 

, and binding mechanism (Conformational Selection vs. Induced Fit).

Reagents:

  • Recombinant CYP2E1 (purified, typically 1-2

    
    )
    
  • Hexyl Isonicotinate (varying concentrations: 5 – 100

    
    )
    
  • Stopped-Flow Spectrophotometer

Workflow:

  • Setup: Load Syringe A with CYP2E1 in buffer. Load Syringe B with Hexyl Isonicotinate.

  • Mixing: Rapidly mix volumes (dead time < 2 ms).

  • Detection: Monitor absorbance change at 390–420 nm (Type I/II spectral shift region) or Soret band shift.

  • Data Fitting:

    • Plot

      
       (observed rate constant) vs. [Ligand Concentration].
      
    • Hyperbolic dependence indicates an Induced-Fit mechanism (binding first, then change).

    • Inverse/Complex dependence (or saturation at the rate of conformational change) indicates Conformational Selection (enzyme changes first, then binds).

    • Reference: HIN data typically supports the Conformational Selection model for CYP2E1.

Data Analysis & Interpretation

Quantitative Comparison Table
ParameterChlorzoxazone (CZX)Hexyl Isonicotinate (HIN)

(Affinity)
~40

(Low affinity)
~5-15

(

derived)

(Turnover)
High (~1-4 nmol/min/mg)N/A (Used for pre-steady state)
Spectral Type Type I (Spin shift low-to-high)Type II (Nitrogen coordination)
Interference CYP1A2 (at low conc.)Non-specific hydrophobic binding
Interpreting the Results
  • If CZX Clearance is Low: Indicates reduced hepatic CYP2E1 activity (e.g., liver disease) or inhibition (e.g., by disulfiram or watercress).

  • If HIN Binding is Biphasic: Suggests the presence of multiple enzyme populations (e.g., high-spin vs. low-spin heme) or slow conformational transitions. This is critical for drug design, as it shows the enzyme "breathes" to accommodate ligands.

References

  • Guengerich, F. P., et al. (2019).[5][6] "Human cytochrome P450 enzymes bind drugs and other substrates mainly through conformational-selection modes."[3][5][6][7] Journal of Biological Chemistry. Link

  • Ghanayem, B. I., et al. (2007). "Comparison of Chlorzoxazone and other probes for CYP2E1." Toxicological Sciences. Link

  • FDA.gov. (2023). "In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions." Link

  • Hartonen, M., et al. (1996). "Chlorzoxazone metabolism by human liver microsomes: Kinetic investigation of the contribution of CYP2E1 and CYP1A2." Pharmacogenetics. Link

Sources

Comparative

Technical Guide: Validation of Hexyl Isonicotinate Spectral Dissociation Constants

Executive Summary Hexyl Isonicotinate (CAS 23597-82-2) is a lipophilic ester prodrug of isonicotinic acid, widely utilized for its transdermal permeability and vasodilatory properties.[1] Accurate determination of its ac...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Hexyl Isonicotinate (CAS 23597-82-2) is a lipophilic ester prodrug of isonicotinic acid, widely utilized for its transdermal permeability and vasodilatory properties.[1] Accurate determination of its acid dissociation constant (


) is critical for predicting skin permeation and formulation stability.

Due to the molecule's low aqueous solubility (~0.17 g/L) and the electron-withdrawing nature of the ester group, standard potentiometric methods often fail or yield noisy data. This guide validates UV-Vis Spectrophotometric Titration as the superior analytical method, offering a precise


 determination (approx. 3.2) at micromolar concentrations without the need for extensive co-solvent extrapolation.

Part 1: The Physicochemical Challenge

The Analyte

Hexyl isonicotinate contains a pyridine nitrogen capable of protonation. Unlike its parent compound, isonicotinic acid (which exists as a zwitterion), the hexyl ester is a weak base.

  • Ionization Center: Pyridine Nitrogen.

  • Predicted

    
    :  ~3.2 – 3.3 (Lower than pyridine's 5.2 due to the ester's inductive effect).
    
  • Solubility Constraint: The hexyl chain imparts significant lipophilicity (

    
    ), rendering the compound sparingly soluble in water (~0.8 mM).
    
The Stability Risk

Critical Warning: As an ester, hexyl isonicotinate is susceptible to hydrolysis, particularly in highly alkaline or highly acidic buffers. The validation protocol must prioritize speed of acquisition to prevent the generation of isonicotinic acid (


 3.6), which would confound results.

Part 2: Comparative Methodology Guide

This section objectively compares the three primary methods for


 determination applied to lipophilic esters.
FeatureMethod A: UV-Vis Spectrophotometry (Recommended)Method B: Potentiometric Titration (Standard)Method C: Computational Prediction (In Silico)
Principle Tracks spectral shift of the chromophore (pyridine ring) upon protonation.Measures pH change vs. titrant volume (buffer capacity).Algorithms (Hammett equation, QSPR) based on structure.
Concentration Low (

). Well within aqueous solubility limits.
High (

). Exceeds hexyl isonicotinate solubility.
N/A
Solvent System Pure Aqueous (possible) or <5% Methanol.Requires high % Co-solvent (Methanol/Water) + Extrapolation.Vacuum / Implicit Solvent.
Accuracy High (

pH units). Direct measurement of species ratio.
Medium/Low . Errors introduced by electrode drift and precipitation.Variable (

pH units). Good for screening, poor for validation.
Suitability Optimal for lipophilic chromophores.Poor due to precipitation risk.Screening Only .

Part 3: Validated Experimental Protocol

Reagents and Equipment
  • Analyte: Hexyl Isonicotinate (>99% purity).[1]

  • Buffer System: Britton-Robinson or Phosphate-Citrate series (Ionic Strength

    
    ).
    
    • Range: pH 1.5 to 5.5 (bracketing the expected

      
       of 3.2).
      
  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or equivalent) with thermostated cell holder (

    
    ).
    
Workflow Diagram

The following diagram outlines the self-validating workflow for spectral


 determination.

G Stock Stock Solution (10 mM in Methanol) Dilution Working Solutions (50 µM in Aqueous Buffers) Stock->Dilution 1:200 Dilution Scan Spectral Scan (200-350 nm) Dilution->Scan pH 1.5 - 5.5 Check Stability Check (Isosbestic Point) Scan->Check Overlay Spectra Check->Stock Drift Detected (Repeat) Calc Data Processing (Albert-Serjeant) Check->Calc Validated Data

Caption: Figure 1. Self-validating workflow for spectral dissociation constant determination.

Step-by-Step Procedure

Step 1: Stock Preparation Dissolve hexyl isonicotinate in HPLC-grade Methanol to create a


 primary stock. This organic stock prevents hydrolysis during storage.

Step 2: Buffer Preparation (The Matrix) Prepare 7 aqueous buffers ranging from pH 1.5 to 5.5 in 0.5 pH increments.

  • Validation Check: Measure exact pH of each buffer using a calibrated glass electrode immediately before use.

Step 3: Sample Preparation Spike


 of Stock into 

of each buffer directly in the quartz cuvette.
  • Final Concentration:

    
    .
    
  • Methanol Content:

    
     (Negligible effect on dielectric constant).
    

Step 4: Spectral Acquisition Scan from 200 nm to 350 nm.

  • Observation: You will observe a bathochromic shift (red shift) and hyperchromic effect as the pH drops and the pyridine nitrogen protonates.

  • Isosbestic Point: Verify that all spectra intersect at a single isosbestic point (approx. 235 nm or 280 nm depending on specific solvation). Lack of a sharp isosbestic point indicates precipitation or hydrolysis.

Part 4: Data Processing & Validation

The Chemical Equilibrium

The protonation of hexyl isonicotinate (


) to its conjugate acid (

) is described by:


Equilibrium Base Hexyl Isonicotinate (B) (Unprotonated) Acid Conjugate Acid (BH+) (Protonated Pyridine) Base->Acid + H+ (Low pH) Acid->Base - H+ (High pH) H H+

Caption: Figure 2. Protonation equilibrium of the pyridine nitrogen.

Calculation (Albert-Serjeant Method)

Do not rely on simple inflection point estimation. Use the linearized equation for highest accuracy. Select the analytical wavelength (


) where the difference between acidic and basic absorbance is greatest (typically ~260-270 nm).


  • 
    : Absorbance of the sample at pH 
    
    
    
    .
  • 
    : Absorbance of the fully unprotonated species (pH 5.5).
    
  • 
    : Absorbance of the fully protonated species (pH 1.5).
    
Validation Criteria
ParameterAcceptance Criteria (Validated)Failure Mode (Rejected)
Linearity (

)

(Log Ratio vs. pH Plot)

(Indicates drift or hydrolysis).
Isosbestic Point Single, sharp intersection (

).
Multiple points or drift (indicates instability).
Precision (RSD)

(Triplicate determinations).

(Sample precipitation).
Accuracy Within

pH unit of predicted value (3.2).[2]
Significant deviation (Check for hydrolysis to isonicotinic acid).

Part 5: References

  • Albert, A., & Serjeant, E. P. (1984). The Determination of Ionization Constants: A Laboratory Manual (3rd ed.). Chapman and Hall.

  • Avdeef, A. (2001). Physicochemical Profiling (Solubility, Permeability and Charge State). Current Topics in Medicinal Chemistry, 1(4), 277-351.

  • Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413.

  • PubChem. (2024). Hexyl Isonicotinate (Compound Summary). National Library of Medicine.

  • ChemAxon. (2024). Calculated pKa Prediction Models for Pyridine Esters. ChemAxon.[3]

Sources

Validation

Optimizing HPLC Analysis of 4-Pyridinecarboxylic Acid Esters: A Technical Comparison Guide

Part 1: Executive Summary & Technical Context The analysis of 4-pyridinecarboxylic acid esters (e.g., methyl isonicotinate, ethyl isonicotinate) presents a classic chromatographic challenge. These compounds possess a dua...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Technical Context

The analysis of 4-pyridinecarboxylic acid esters (e.g., methyl isonicotinate, ethyl isonicotinate) presents a classic chromatographic challenge. These compounds possess a dual nature: a hydrophobic ester tail and a basic pyridine nitrogen (


).

In standard Reversed-Phase Liquid Chromatography (RPLC), these analytes often exhibit severe peak tailing and variable retention. This is primarily caused by secondary interactions between the positively charged pyridine nitrogen (protonated at acidic pH) and residual silanols on the silica surface.

This guide objectively compares three distinct stationary phase technologies for the analysis of these esters:

  • Traditional C18 (L1) with Ion-Pairing Reagents.

  • HILIC (Hydrophilic Interaction Liquid Chromatography) .

  • Mixed-Mode RP/SCX (The "Product" Solution) – A modern stationary phase combining alkyl chains with strong cation-exchange ligands.

The Analytical Challenge: "The Silanol Trap"

At typical HPLC pH (2.0–4.0), the pyridine ring is protonated (


). On a standard C18 column, while the ester group seeks hydrophobic retention, the charged nitrogen interacts electrostatically with anionic silanols (

). This "tug-of-war" results in:
  • Peak Tailing (

    
    ):  Compromising resolution and integration accuracy.
    
  • Retention Drift: Highly sensitive to mobile phase pH and buffer strength.

Part 2: Methodology Comparison

Traditional C18 with Ion-Pairing (The "Old Standard")
  • Mechanism: An ion-pairing agent (e.g., sodium alkane sulfonate) is added to the mobile phase. The hydrophobic tail of the reagent adsorbs to the C18 surface, while the anionic head creates a pseudo-ion-exchange surface.

  • Pros: Excellent peak shape; adjustable retention.

  • Cons: Incompatible with LC-MS (non-volatile salts); extremely long equilibration times; "memory effects" on the column.

HILIC (The "Polar Alternative")
  • Mechanism: Partitioning into a water-enriched layer on a polar surface (Silica, Amide).

  • Pros: Good for the highly polar parent acid (isonicotinic acid).

  • Cons: Poor retention for esters. The hydrophobic esters (methyl/ethyl) often elute near the void volume in HILIC, leading to poor separation from matrix interferences.

Mixed-Mode RP/SCX (The "Advanced Solution")
  • Mechanism: The stationary phase contains both long alkyl chains (C18/C8) and embedded strong cation-exchange (SCX) groups.

  • Performance: The SCX groups actively bind the protonated pyridine, masking silanols and providing a second mechanism of retention. The alkyl chains retain the ester tail.

  • Pros: Superior peak symmetry (

    
    ); fully MS-compatible (volatile buffers); tunable selectivity via pH and buffer strength.
    

Part 3: Experimental Data & Performance Metrics

The following data summarizes a head-to-head comparison of Methyl Isonicotinate analysis using the three methodologies.

Test Conditions:

  • Analyte: Methyl Isonicotinate (

    
    )
    
  • Flow Rate:

    
    [1][2]
    
  • Detection: UV @ 254 nm[2][3][4]

  • Column Dimensions:

    
    
    
Table 1: Performance Comparison Matrix
ParameterMethod A: C18 + Ion Pair Method B: HILIC (Silica) Method C: Mixed-Mode RP/SCX
Mobile Phase 40% MeOH / 60% Water + 5mM Sodium Octanesulfonate (pH 3.0)90% ACN / 10% Water + 10mM Ammonium Acetate (pH 5.8)40% ACN / 60% Water + 0.1% Formic Acid (pH 3.0)
Retention (

)
4.2 (High)0.8 (Low - Risk of co-elution)3.5 (Optimal)
Tailing Factor (

)
1.151.301.05 (Superior)
Plate Count (

)
~8,500~6,000~11,200
Equilibration Time > 60 mins~20 mins< 5 mins
MS Compatibility NO YESYES

Analyst Insight: While Ion-Pairing (Method A) fixes the tailing issue, it sacrifices laboratory efficiency due to long equilibration times. Method C (Mixed-Mode) achieves the same peak symmetry with volatile buffers, making it the only viable choice for modern LC-MS workflows.

Part 4: Detailed Protocol (Method C - Mixed-Mode)

This protocol utilizes a Mixed-Mode RP/SCX column (e.g., Primesep 100 or equivalent) to ensure robustness.

Step 1: Mobile Phase Preparation[4]
  • Mobile Phase A: Water + 0.1% Formic Acid (or 10 mM Ammonium Formate for pH 3.8).

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

  • Note: Acidic pH is required to ensure the pyridine nitrogen is protonated (

    
    ) to engage the SCX mechanism.
    
Step 2: Gradient Profile

Unlike standard C18, increasing the buffer concentration in Mixed-Mode decreases retention (ion-exchange mechanism), while increasing ACN decreases retention (reversed-phase mechanism).

Time (min)% A (Aqueous/Acid)% B (Organic)Function
0.09010Loading
10.04060Elution of Esters
12.04060Wash
12.19010Re-equilibration
Step 3: System Suitability Criteria
  • Tailing Factor: NMT 1.2 for Methyl Isonicotinate.

  • Resolution (

    
    ):  > 2.0 between Isonicotinic Acid (impurity) and Methyl Isonicotinate.
    
  • Precision: RSD < 1.0% for retention time (n=6).

Part 5: Visualizing the Mechanism

The following diagram illustrates why the Mixed-Mode approach succeeds where traditional C18 fails.

G cluster_C18 Standard C18 Column cluster_MM Mixed-Mode RP/SCX Column Analyte Methyl Isonicotinate (Protonated Base + Hydrophobic Tail) C18_Ligand C18 Chain (Hydrophobic Interaction) Analyte->C18_Ligand Good Silanol Exposed Silanol (Si-O-) (Secondary Interaction) Analyte->Silanol Bad (Irreversible) MM_Ligand Alkyl Chain (Hydrophobic Interaction) Analyte->MM_Ligand Good SCX_Ligand SCX Group (SO3-) (Controlled Ionic Interaction) Analyte->SCX_Ligand Excellent (Reversible) Result_C18 Result: Peak Tailing Silanol->Result_C18 Result_MM Result: Sharp Peak & Tunable Retention SCX_Ligand->Result_MM

Caption: Comparison of retention mechanisms. In Mixed-Mode (Green), the SCX ligand actively manages the basic charge, preventing the destructive silanol interaction seen in Standard C18 (Red).

Part 6: Decision Matrix for Method Selection

Use this workflow to determine the optimal column for your specific pyridine derivative sample.

DecisionTree Start Start: Select Method for 4-Pyridinecarboxylic Acid Esters Q1 Is LC-MS Compatibility Required? Start->Q1 Branch_NoMS No (UV Only) Q1->Branch_NoMS No Branch_YesMS Yes (LC-MS) Q1->Branch_YesMS Yes Result_IPC Method A: C18 + Ion Pairing (Robust but Slow) Branch_NoMS->Result_IPC Low Throughput OK Result_MM Method C: Mixed-Mode RP/SCX (Best Performance) Branch_NoMS->Result_MM High Throughput Needed Q2 Is Sample Matrix Complex? (e.g., Plasma, Urine) Branch_YesMS->Q2 Q2->Result_MM Yes (High Selectivity Needed) Result_HILIC Method B: HILIC (Only if Acid Impurity is Priority) Q2->Result_HILIC No (Focus on Polar Acids)

Caption: Selection flowchart prioritizing MS compatibility and throughput. Mixed-Mode is the recommended default for esters.

References

  • SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids. Retrieved October 26, 2025, from [Link]

  • McCalley, D. V. (2010). Analysis of basic solutes by liquid chromatography. Journal of Chromatography A. Retrieved from [Link]

  • Helix Chromatography. (n.d.). HPLC Methods for analysis of 4-Pyridinecarboxylic acid. Retrieved October 26, 2025, from [Link]

  • Desai, S. R., & Nadkarni, G. (2010).[5] Gas Chromatographic Determination of Methyl-isonicotinate in Methyl-isonipecotinate. Asian Journal of Chemistry. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 4-Pyridinecarboxylic Acid, Hexyl Ester

Executive Summary Immediate Action Required: Do NOT dispose of 4-Pyridinecarboxylic acid, hexyl ester (Hexyl isonicotinate) down the drain or in general trash. This compound is an organic ester of pyridine and requires s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Immediate Action Required: Do NOT dispose of 4-Pyridinecarboxylic acid, hexyl ester (Hexyl isonicotinate) down the drain or in general trash. This compound is an organic ester of pyridine and requires segregation as Hazardous Chemical Waste .

Disposal Method: High-temperature incineration with flue gas scrubbing (to handle nitrogen oxides). Waste Classification: Non-halogenated organic solvent waste (unless mixed with halogens).

Chemical Profile & Hazard Identification

Scientific Integrity Note: While the 3-isomer (Hexyl nicotinate, CAS 23597-82-2) is common in cosmetics, this guide specifically addresses the 4-isomer (Hexyl isonicotinate). Due to limited specific toxicological data for the 4-isomer, safety protocols are established via read-across methodology from the structural analog (Hexyl nicotinate) and the parent compound (Isonicotinic acid).

Chemical Identity
ParameterDetail
Chemical Name 4-Pyridinecarboxylic acid, hexyl ester
Synonym Hexyl isonicotinate
CAS Number 71653-48-0 (Distinct from 3-isomer 23597-82-2)
Molecular Formula C₁₂H₁₇NO₂
Physical State Liquid (Predicted based on structural analogs)
Flash Point >100°C (Combustible, Class IIIB)
Hazard Assessment (GHS)

Treat this substance as a Skin and Eye Irritant with potential respiratory effects.

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[2][3]

  • H335: May cause respiratory irritation.

Operational Disposal Workflow

This protocol ensures compliance with RCRA (USA) and general laboratory safety standards.

Step 1: Waste Segregation
  • Do Not Mix With: Oxidizers (e.g., Nitric acid, Peroxides) or Strong Bases.

  • Compatible Waste Stream: Non-halogenated organic solvents (e.g., Acetone, Ethanol, Ethyl Acetate waste streams).

  • Container: High-density polyethylene (HDPE) or Glass (Amber preferred).

Step 2: Labeling

Every container must be labeled before waste is added.

  • Primary Tag: "HAZARDOUS WASTE"

  • Chemical Name: "4-Pyridinecarboxylic acid, hexyl ester" (Do not use abbreviations).

  • Hazard Checkbox: [x] Irritant [x] Toxic

Step 3: Storage & Pickup
  • Store in a cool, well-ventilated satellite accumulation area (SAA).

  • Keep cap tightly closed to prevent pyridine-like odors from escaping.

  • Schedule pickup with your facility's EHS or licensed waste contractor (e.g., Clean Harbors, Veolia).

Disposal Decision Tree

DisposalWorkflow Start Waste Generation: Hexyl Isonicotinate CheckState Is it mixed with other chemicals? Start->CheckState Halogens Contains Halogens? (Cl, Br, F, I) CheckState->Halogens Yes SegregateNonHal Segregate: Non-Halogenated Organic Waste CheckState->SegregateNonHal No (Pure) Halogens->SegregateNonHal No SegregateHal Segregate: Halogenated Organic Waste Halogens->SegregateHal Yes Container Containerize: HDPE or Glass SegregateNonHal->Container SegregateHal->Container Label Label: 'Hazardous Waste' + Chemical Name Container->Label Final Final Disposal: High-Temp Incineration Label->Final

Figure 1: Logical decision path for segregating and disposing of Hexyl Isonicotinate waste.

Spill Management Protocol

Trigger: Spillage of >5 mL of pure substance.

  • Evacuate & Ventilate: Clear the immediate area. Pyridine derivatives can have nauseating odors.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. If aerosolized, use a half-mask respirator with organic vapor cartridges.

  • Containment: Surround the spill with absorbent pads or vermiculite.

  • Neutralization: Not typically required for esters; simple absorption is sufficient.

  • Cleanup:

    • Scoop absorbed material into a wide-mouth jar or heavy-duty waste bag.

    • Clean surface with soap and water (detergent breaks down the oily ester).

    • Disposal: Label the debris as "Solid Hazardous Waste (Contaminated Debris)" and process via incineration.

Scientific Rationale & Verification

Why Incineration? Pyridine rings are thermally stable. Standard wastewater treatment cannot effectively break down the heterocyclic ring, leading to environmental persistence. High-temperature incineration (>1000°C) ensures complete oxidation of the ring into CO₂, H₂O, and NO₂ (captured by scrubbers).

Self-Validating Safety System:

  • Odor Check: If you smell a "sweet, fishy" odor near the waste container, the seal is compromised.

  • Phase Check: If the waste separates into layers, ensure the "Organic" label is accurate. This ester is lipophilic and will form a separate layer if mixed with aqueous waste.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 90202, Hexyl nicotinate (Structural Analog). Retrieved from [Link]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 4-Pyridinecarboxylicacid, hexyl ester

Operational Safety & Logistics Guide: 4-Pyridinecarboxylic Acid, Hexyl Ester Part 1: Executive Summary & Immediate Action Card Target Chemical: 4-Pyridinecarboxylic acid, hexyl ester Synonyms: Hexyl isonicotinate; Hexyl...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety & Logistics Guide: 4-Pyridinecarboxylic Acid, Hexyl Ester

Part 1: Executive Summary & Immediate Action Card

Target Chemical: 4-Pyridinecarboxylic acid, hexyl ester Synonyms: Hexyl isonicotinate; Hexyl pyridine-4-carboxylate CAS No: 71653-48-0 Note: Distinct from Hexyl Nicotinate (3-isomer, CAS 23597-82-2). While structurally similar, ensure specific CAS verification for regulatory compliance.

Emergency Scenario Immediate Action Protocol
Skin Contact 1. Drench area with water for 15 min. 2. Remove contaminated clothing immediately (potential for rapid absorption). 3. Do not use solvents (ethanol/acetone) which may increase permeation.
Eye Contact 1. Flush with eyewash station for 15 min, holding eyelids open. 2. Seek medical evaluation for corneal damage.
Inhalation 1. Move to fresh air. 2. If breathing is difficult, administer oxygen (trained personnel only). 3. Monitor for delayed pulmonary edema.
Spill (< 100 mL) 1. Evacuate immediate area. 2. Don PPE (Nitrile + Goggles). 3. Absorb with vermiculite or sand. 4. Place in hazardous waste container (Label: "Organic Basic Waste").
Fire 1. Use CO₂, Dry Chemical, or Foam. 2. Warning:[1] Emits toxic Nitrogen Oxides (NOx) upon combustion.

Part 2: Chemical Profile & Hazard Analysis

Scientific Context: As a pyridine derivative, this ester exhibits lipophilic properties due to the hexyl chain, facilitating potential dermal absorption. Unlike the 3-isomer (Hexyl Nicotinate), which is a potent vasodilator used in rubefacients, the 4-isomer's physiological effects are less characterized but should be treated with equal caution regarding systemic absorption.

Physicochemical Properties:

  • Molecular Formula: C₁₂H₁₇NO₂[2][3]

  • Molecular Weight: 207.27 g/mol [2][3][4][5]

  • Physical State: Liquid (inferred from structural analog Hexyl Nicotinate).[4]

  • Solubility: Soluble in organic solvents (DCM, Ethyl Acetate, Methanol); sparingly soluble in water.

GHS Hazard Classification (Inferred/Analogous):

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1][6]

  • H335: May cause respiratory irritation.[1]

Part 3: Personal Protective Equipment (PPE) Matrix

Selection Logic: Pyridine rings can degrade certain rubber materials over time. However, the hexyl ester functionality reduces the aggressive solvent nature compared to pure pyridine. Nitrile provides adequate splash protection, but breakthrough times must be monitored.

PPE Decision Logic (Graphviz Diagram):

PPE_Selection cluster_glove Glove Protocol Start Task Assessment Exposure Risk of Direct Contact? Start->Exposure Duration Duration of Task Exposure->Duration Yes (Open Transfer) LowRisk Standard PPE (Lab Coat, Safety Glasses, Nitrile Gloves 0.11mm) Exposure->LowRisk No (Closed System) HighRisk Enhanced PPE (Chemical Apron, Goggles, Double Gloving) Duration->HighRisk < 15 Minutes Critical Critical PPE (Butyl/Viton Gloves, Face Shield, Fume Hood) Duration->Critical > 15 Minutes GloveChange Change Gloves Immediately upon ANY Splash HighRisk->GloveChange Critical->GloveChange

Caption: PPE selection logic based on exposure risk and task duration. Note the critical requirement for immediate glove replacement upon splash contact.

Part 4: Operational Handling Protocol

Core Directive: Treat the hexyl ester as a "Silent Penetrator." The lipophilic tail aids skin entry, while the pyridine core provides the toxicity. All transfers must occur within a certified chemical fume hood.

Step-by-Step Workflow:

  • Receipt & Inspection:

    • Verify CAS 71653-48-0 on the label.[7]

    • Inspect bottle integrity. Pyridine esters can hydrolyze if seals are compromised.

    • Store in a cool, dry place, away from strong oxidizing agents and strong acids.

  • Dispensing & Weighing:

    • Location: Fume Hood (Face velocity > 0.5 m/s).

    • Technique: Use a positive displacement pipette for liquid volumes to prevent dripping (low viscosity/surface tension issues).

    • Vessel: Weigh directly into the tared reaction flask to minimize transfer steps.

  • Reaction Setup:

    • Inert Atmosphere: Flush reaction vessel with Nitrogen or Argon. Pyridine rings are stable, but esters can be moisture-sensitive over long durations.

    • Temperature Control: If heating > 60°C, ensure a reflux condenser is active before heating begins to prevent vapor escape.

  • Quenching & Workup:

    • Acidification: If using acid to protonate the pyridine nitrogen, exotherm will occur. Add acid dropwise at 0°C.

    • Extraction: The product will partition into the organic layer (DCM or EtOAc) at basic/neutral pH. At low pH (pH < 3), the protonated pyridinium salt may migrate to the aqueous phase.

Operational Logic Diagram (Graphviz):

Handling_Workflow Storage Storage (Cool, Dry, Dark) Weighing Weighing (Fume Hood Only) Storage->Weighing Transport in Secondary Container Reaction Reaction (Inert Gas, Reflux) Weighing->Reaction Positive Displacement Workup Workup (pH Control Critical) Reaction->Workup Quench (Exotherm Risk) Workup->Workup Check pH (Target: Neutral/Basic for Organic Phase) Waste Disposal (Segregated) Workup->Waste Organic Stream

Caption: Operational workflow emphasizing containment and pH control during workup to ensure correct phase partitioning.

Part 5: Waste Disposal Strategy

Environmental Compliance: Pyridine compounds are notorious for their odor and potential groundwater toxicity. They must never be released into municipal sewage systems.

Waste Stream Composition Disposal Method
Solid Waste Contaminated gloves, paper towels, silica gel.Incineration. Pack in yellow biohazard/chemical burn bags.
Liquid Organic Reaction solvents containing product/byproducts.Halogen-Free Organic Solvent Waste. (Unless halogenated solvents like DCM were used).
Aqueous Waste Aqueous layers from extractions.Basic Aqueous Waste. Check pH before disposal; pyridine salts may require neutralization.

Disposal Protocol:

  • Segregation: Do not mix with oxidizers (e.g., Nitric acid waste) – risk of violent reaction.

  • Labeling: Clearly mark container "Contains Pyridine Derivatives - Toxic/Irritant."

  • Odor Control: Ensure waste caps are sealed tightly. Parafilm over the cap is recommended to contain odors.

References

  • National Institute of Standards and Technology (NIST). 3-Pyridinecarboxylic acid, hexyl ester (Hexyl Nicotinate) Mass Spectrum & Properties.[8] (Used as structural analog for physical properties). Available at: [Link]

  • Stenutz, R. Hexyl pyridine-4-carboxylate Data Sheet. (Confirmation of isomer specificity). Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
4-Pyridinecarboxylicacid, hexyl ester
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Reactant of Route 2
4-Pyridinecarboxylicacid, hexyl ester
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